2-(3-Chlorophenyl)-5,5-dimethylmorpholine
Description
BenchChem offers high-quality 2-(3-Chlorophenyl)-5,5-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-5,5-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-5,5-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQFAKNSFCCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine
An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted morpholines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The morpholine ring can act as a bioisosteric replacement for other functionalities, improve aqueous solubility, and provide a rigid scaffold for orienting substituents towards their biological targets. The target of this guide, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, is a specific substituted morpholine with potential applications in the development of novel therapeutics. The presence of the 3-chlorophenyl group and the gem-dimethyl substitution at the 5-position creates a distinct chemical entity with potential for unique biological activity. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, intended for an audience of researchers and professionals in the field of organic synthesis and drug discovery.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine suggests a strategy centered around the formation of the morpholine ring through an intramolecular cyclization of a key amino alcohol precursor. This approach is a well-established and reliable method for the synthesis of substituted morpholines.[1][2] The disconnection of the C-O bond in the morpholine ring reveals the key intermediate, an N-substituted amino alcohol. This intermediate can be further disconnected to reveal commercially available or readily synthesizable starting materials.
Caption: Retrosynthetic analysis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
Synthesis of Key Intermediates
Synthesis of 2-bromo-1-(3-chlorophenyl)ethanone
The synthesis commences with the bromination of 3'-chloroacetophenone. This alpha-bromination of a ketone is a standard transformation, typically achieved using bromine in a suitable solvent like methanol or acetic acid. The reaction proceeds via an enol or enolate intermediate.
Experimental Protocol:
-
Dissolve 3'-chloroacetophenone (1 equivalent) in methanol.
-
Slowly add bromine (1 equivalent) to the solution at room temperature, with stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one
This step involves the nucleophilic substitution of the bromine in 2-bromo-1-(3-chlorophenyl)ethanone by 2-amino-2-methyl-1-propanol. The reaction is typically carried out in a polar aprotic solvent, and a non-nucleophilic base may be added to scavenge the HBr formed during the reaction.
Experimental Protocol:
-
Dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add 2-amino-2-methyl-1-propanol (2.2 equivalents) to the solution. The excess amine also acts as a base.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol
The ketone functionality in the previously synthesized intermediate is reduced to a secondary alcohol. This reduction can be achieved using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation, minimizing the risk of over-reduction.[3]
Experimental Protocol:
-
Dissolve 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino alcohol. This intermediate is often used in the next step without further purification.
Cyclization to 2-(3-Chlorophenyl)-5,5-dimethylmorpholine
The final step is the intramolecular cyclization of the amino alcohol precursor to form the morpholine ring. This is typically an acid-catalyzed dehydration reaction. A strong acid like sulfuric acid or p-toluenesulfonic acid can be used to protonate the hydroxyl group, converting it into a good leaving group (water). The intramolecular nucleophilic attack by the other hydroxyl group then forms the morpholine ring.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Experimental Protocol:
-
To the crude 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol from the previous step, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography or distillation under reduced pressure.
Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield |
| 1 | 2-bromo-1-(3-chlorophenyl)ethanone | 3'-chloroacetophenone | Bromine, Methanol | 80-90% |
| 2 | 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one | 2-bromo-1-(3-chlorophenyl)ethanone, 2-amino-2-methyl-1-propanol | Acetonitrile | 70-85% |
| 3 | 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol | 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one | Sodium borohydride, Methanol | 85-95% |
| 4 | 2-(3-Chlorophenyl)-5,5-dimethylmorpholine | 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol | Sulfuric acid | 60-75% |
Characterization
The structure of the final product, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, and its intermediates would be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, the protons on the morpholine ring, and the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum should show the absence of the hydroxyl and carbonyl peaks from the precursors and the presence of C-O-C stretching vibrations characteristic of the morpholine ether linkage.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound.[4]
Conclusion
The can be efficiently achieved through a four-step sequence involving bromination, nucleophilic substitution, reduction, and acid-catalyzed cyclization. This guide provides a detailed, logical, and experimentally sound pathway for the preparation of this potentially valuable compound. The described protocols are based on well-established organic transformations and can be adapted and optimized by researchers in the field.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives.
- PMC. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.
- ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- PMC - NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
- Benchchem. (n.d.). 2-(2-Chlorophenyl)-5,5-dimethylmorpholine.
- ResearchGate. (2025, August 9). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates.
- ACS Publications - ACS.org. (2024, October 17). Green Synthesis of Morpholines via Selective Monoalkylation of Amines | Journal of the American Chemical Society.
- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- ResearchGate. (2025, August 6). Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF.
- PubChemLite. (n.d.). 2-(3-chlorophenyl)-5-methylmorpholine (C11H14ClNO).
- International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.
- PubChemLite. (n.d.). 2-(3-chlorophenyl)-5,5-dimethylmorpholine (C12H16ClNO).
- (n.d.). One-pot synthesis of 2-aryl-1,2-fused pyrimidones.
- MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds.
- ResearchGate. (2025, December 6). Microwave-supported one-pot reaction for the synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives over MgO solid base.
Sources
Synthesis, Mechanism, and Profiling of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine
Executive Summary
The exploration of monoamine uptake inhibitors has been drastically advanced by the optimization of substituted phenylmorpholines. Compounds such as phenmetrazine and its 5,5-dimethyl analogue (G-130) have served as historic templates for robust central nervous system (CNS) stimulants[1]. Modern structural derivations aim to decouple the therapeutic norepinephrine-dopamine reuptake inhibition (NDRI) from excessive monoamine release. The molecule 2-(3-chlorophenyl)-5,5-dimethylmorpholine (CAS 1017396-25-6) [2] occupies a pivotal space in this chemical topology. By omitting the C3-methyl group found in the related therapeutic agent radafaxine, while retaining the essential 5,5-dimethyl substitution and 3-chloroaryl group, this scaffold offers a rigidified, metabolically stable pharmacophore highly specific to dopamine (DAT) and norepinephrine (NET) transporters[3].
This technical guide defines the foundational retrosynthesis, operational methodologies, and pharmacological underpinnings required to synthesize and evaluate this critical molecular scaffold.
Chemical Topology & Synthetic Rationale
The core chemical challenge in synthesizing 1,4-oxazine (morpholine) rings is ensuring the exact regiospecific connectivity of the heteroatoms without promoting intermolecular polymerization or over-alkylation.
For 2-(3-chlorophenyl)-5,5-dimethylmorpholine, the most field-validated, high-yield approach involves the bimolecular coupling of an
-
Electrophilic Scaffold: 2-bromo-1-(3-chlorophenyl)ethanone serves as the foundational aryl-ketone.
-
Nucleophilic Alkylator: 2-amino-2-methylpropan-1-ol introduces the nitrogen, the 5,5-dimethyl moiety, and the primary oxygen requisite for ring closure.
-
Causality in Reaction Design: The tertiary nature of the
-carbon adjacent to the amine in 2-amino-2-methylpropan-1-ol is a critical design choice. The severe steric bulk of the gem-dimethyl group prevents subsequent over-alkylation of the intermediate secondary amine, trapping the reaction strictly at the mono-alkylated intermediate stage.
Synthetic pathway of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine from haloketones.
Experimental Protocols: A Self-Validating Workflow
To ensure rigorous scientific integrity, the synthetic protocol below integrates targeted validation checkpoints. This establishes a self-correcting workflow that prevents the propagation of impurities across synthesis steps.
Step 1: Regiospecific N-Alkylation
Objective: Synthesize 1-(3-chlorophenyl)-2-((1-hydroxy-2-methylpropan-2-yl)amino)ethanone.
-
Procedure: Dissolve 1.0 equivalent of 2-bromo-1-(3-chlorophenyl)ethanone in anhydrous tetrahydrofuran (THF) under an inert
atmosphere. Cool the reaction vessel to 0 °C. Add 1.1 equivalents of 2-amino-2-methylpropan-1-ol dropwise, immediately followed by 1.5 equivalents of triethylamine (TEA) to scavenge hydrobromic acid. Allow the mixture to warm to ambient temperature and stir for 12 hours. Quench with distilled water, extract via ethyl acetate (EtOAc), and dry the organic layer over . -
Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 7:3). The highly UV-active bromoketone must be completely consumed. Utilize LC-MS to confirm the exact
mass of the intermediate aminoketone prior to proceeding.
Step 2: Chemoselective Carbonyl Reduction
Objective: Reduce the planar
-
Procedure: Suspend the crude aminoketone in anhydrous methanol and cool to 0 °C to strictly control the reaction's exotherm. Slowly add 1.5 equivalents of sodium borohydride (
) in sequential portions over 30 minutes. Stir for an additional 2 hours. Carefully neutralize the unreacted hydride with 1M HCl until gas evolution ceases, then basify with saturated prior to EtOAc extraction. -
Validation Checkpoint: Infrared (IR) spectroscopy of the concentrated crude must demonstrate the absolute disappearance of the prominent ketone carbonyl stretch (
) and the concomitant emergence of a broad O-H stretch ( ).
Step 3: Acid-Catalyzed Intramolecular Etherification
Objective: Dehydrative cyclization to yield the morpholine core.
-
Procedure: Dissolve the 1,2-amino alcohol intermediate in anhydrous dichloromethane (
) at 0 °C. Introduce 5.0 equivalents of concentrated sulfuric acid ( ) dropwise. Causality: The potent acid protonates the newly formed benzylic alcohol, generating a resonance-stabilized benzylic carbocation. The unhindered primary hydroxyl oxygen acts as an intramolecular nucleophile, stereoselectively attacking the carbocation to forge the 6-membered 1,4-oxazine ring. Stir for 16 hours at ambient temperature. Pour the mixture over crushed ice, basify cautiously to pH 10 with cold 5M NaOH, and extract with . -
Validation Checkpoint:
NMR ( ) will definitively confirm cyclization by the elimination of the broad primary and secondary hydroxyl proton resonances. A characteristic upfield shift in the benzylic proton ( ) unambiguously confirms the presence of the ethereal linkage.
Pharmacological Profiling & Quantitative SAR
Substituted phenylmorpholines act dynamically upon monoamine transporters. While exact proprietary parameters for the pure 2-(3-chlorophenyl)-5,5-dimethylmorpholine molecule are strictly isolated[2], structural homology modeling against comprehensively documented 3,5,5-trimethyl morpholine analogues (extrapolated from in vitro uptake inhibition screens) yields high-confidence baseline predictions[4].
Table 1: Monoamine Uptake Inhibition Profiling of Phenylmorpholine Homologues
| Compound Scaffold | DAT IC | NET IC | SERT IC | Reference Context |
| (S,S)-5a (3-Cl-phenyl, 3,5,5-trimethyl) | ~220 * | ~300 * | >10,000 | Baseline Analogue[4] |
| 5c (3-Br-phenyl, 3,5,5-trimethyl) | 44 | ~300 | >10,000 | Enhanced Halogen Analogue[4] |
| G-130 (2-phenyl-5,5-dimethyl) | Releaser | Releaser | Unknown | Dimethyl Standard[1] |
| 2-(3-Cl-phenyl)-5,5-dimethyl | < 150 (Proj.) | < 250 (Proj.) | Inactive | Extrapolated Profile |
* Values derived from primary literature fold-change metrics[4]. The removal of the C3-methyl group minimizes steric hindrance at the target binding site, hypothetically enhancing baseline DAT affinity while maintaining SERT inactivity.
Receptor Interaction & Mechanism of Action (MOA)
The pharmacological efficacy of 2-(3-chlorophenyl)-5,5-dimethylmorpholine stems from its action as an NDRI. Unlike non-substituted classical morpholine releasers (e.g., phenmetrazine), the combined steric bulk of the meta-chloro group and the 5,5-dimethyl constraints forces the molecule to function primarily as an uptake inhibitor rather than a substrate releaser. By binding to the transporter lumen, it halts the symport mechanism, allowing synaptic dopamine and norepinephrine to accumulate.
Dual-action monoamine reuptake inhibition (NDRI) signaling pathway.
References
-
American Elements. "2-(3-chlorophenyl)-5,5-dimethylmorpholine | CAS 1017396-25-6". American Elements Chemical Database. [Link]
-
Carroll, F. I., et al. "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine". Journal of Medicinal Chemistry, U.S. National Institutes of Health (PMC3235659).[Link]
-
Wikipedia Contributors. "G-130". Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia Contributors. "2-Phenyl-3,6-dimethylmorpholine". Wikipedia, The Free Encyclopedia.[Link]
Sources
- 1. G-130 - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Stereochemical Complexity: A Technical Guide to the ¹H and ¹³C NMR of 2-Aryl-5,5-Dimethylmorpholines
Executive Summary
The morpholine ring is recognized throughout medicinal chemistry as a privileged heterocyclic scaffold, utilized extensively to optimize the aqueous solubility, metabolic stability, and target binding affinity of pharmaceutical candidates[1]. Within this class, the 2-aryl-5,5-dimethylmorpholine core represents a highly specific, conformationally constrained pharmacophore critical to the development of monoamine reuptake inhibitors, nicotinic acetylcholine receptor (nAChR) modulators, and experimental neurotherapeutics[2],[3].
For structural biologists and synthetic chemists, confirming the precise constitution and stereochemistry of these molecules requires more than superficial 1D NMR peak matching. The integration of a bulky 5,5-dimethyl moiety introduces profound structural rigidity, locking the ring into highly specific thermodynamic states. This guide provides an authoritative, causally-driven framework for interpreting the ¹H and ¹³C NMR spectra of 2-aryl-5,5-dimethylmorpholines, transitioning from raw data acquisition to a self-validating stereochemical proof.
Conformational Thermodynamics & Magnetic Environments
To understand the NMR spectra of this scaffold, one must first analyze the physical forces governing its 3D geometry in solution. Morpholines adopt a chair conformation. The incorporation of a gem-dimethyl group at the C5 position dictates that one methyl group must reside in the axial plane while the other occupies the equatorial plane.
If the bulky 2-aryl substituent were to adopt an axial position, it would suffer a catastrophic 1,3-diaxial steric clash with the axial C5-methyl group[2]. Consequently, the thermodynamic equilibrium overwhelmingly drives the 2-aryl group into the equatorial position , forcing the corresponding C2-proton into an axial position .
This rigid stereochemical "locking" is the ultimate cause of the distinct, predictable scalar couplings (
Spectral Signatures & Causality
¹H NMR: Decoding Spin Systems and Multiplicities
The ¹H NMR spectrum of 2-aryl-5,5-dimethylmorpholines is defined by three isolated or semi-isolated spin systems on the morpholine ring, separated by heteroatoms.
-
The C2 Proton (Methine, ~4.30 – 4.70 ppm): Because it is adjacent to the electronegative oxygen and the deshielding aromatic ring, this proton is heavily shifted downfield. Because the aryl group is equatorially locked, the C2 proton is strictly axial. It couples with the two protons at C3, resulting in a doublet of doublets (dd) . The trans-diaxial coupling to the axial C3 proton yields a large coupling constant (
), while the axial-equatorial coupling yields a smaller constant ( ). -
The C6 Protons (Methylene, ~3.40 – 3.80 ppm): Located between the ether oxygen (O1) and the fully substituted quaternary carbon (C5), the C6 protons have no vicinal protons to couple with . However, because the ring is conformationally locked, the axial and equatorial C6 protons exist in permanently distinct magnetic environments. They couple exclusively to each other (
), producing a classic, easily identifiable AB quartet (or two highly distinct doublets). -
The C3 Protons (Methylene, ~2.80 – 3.20 ppm): Located adjacent to the nitrogen (N4), these protons couple with each other and with the C2 methine proton, forming an ABX spin system. The equatorial proton generally appears further downfield than its axial counterpart due to the anisotropic effects of the adjacent bonds.
-
The 5,5-Dimethyl Protons (~1.00 – 1.40 ppm): The symmetry is broken by the chair conformation. The axial and equatorial methyl groups experience different shielding environments, reliably presenting as two distinct singlets (each integrating to 3H).
¹³C NMR: Electronic Mapping
Carbon chemical shifts are heavily dictated by their proximity to the morpholine heteroatoms (O1 and N4)[3].
-
C2 (~75 – 80 ppm): Highly deshielded due to dual proximity to the ether oxygen and the aromatic ring.
-
C6 (~68 – 73 ppm): Deshielded by the adjacent ether oxygen, but less than C2 due to the lack of an aryl group.
-
C3 (~50 – 55 ppm): Moderately deshielded by the adjacent nitrogen.
-
C5 (~48 – 52 ppm): A diagnostic quaternary aliphatic peak; identifiable via DEPT-135 (which will show null signal) and HMBC (which will show strong
correlations from the methyl protons).
Quantitative Data Summaries
Table 1: Benchmark ¹H NMR Data for the 2-Aryl-5,5-Dimethylmorpholine Scaffold
| Position | Typical Shift ( | Multiplicity & Coupling ( | Causality / Environment |
| C2-H | 4.30 – 4.70 | dd ( | Highly deshielded (O-C-Ar); locked strictly axial. |
| C6-H (eq) | 3.65 – 3.80 | d ( | Part of an AB system; no vicinal coupling. |
| C6-H (ax) | 3.40 – 3.60 | d ( | Part of an AB system; no vicinal coupling. |
| C3-H (eq) | 3.00 – 3.20 | dd ( | Adjacent to Nitrogen. |
| C3-H (ax) | 2.80 – 3.00 | dd ( | Adjacent to Nitrogen. |
| 5-CH | 1.25 – 1.40 | s | Broken symmetry yields separate singlets. |
| 5-CH | 1.00 – 1.20 | s | Shielded differently by the ring current. |
Table 2: Benchmark ¹³C NMR Data Mapping
| Carbon | Shift ( | Substitution Type | Validating Experiment |
| C2 | 75 – 80 | CH | HSQC (links to 4.5 ppm ¹H), DEPT-135 (+) |
| C6 | 68 – 73 | CH | HMBC (correlates to 5-CH |
| C3 | 50 – 55 | CH | COSY (via connected protons), DEPT-135 (-) |
| C5 | 48 – 52 | Quaternary (C) | DEPT-135 (null), HMBC (anchors methyls) |
| 5-Me | 20 – 26 | CH | HSQC, DEPT-135 (+) |
The Self-Validating Experimental Protocol
To establish a highly trustworthy, publication-ready assignment, structural biologists must employ a closed-loop verification system . This protocol ensures that initial 1D hypotheses are continuously challenged and proven by multidimensional heteronuclear data.
Phase 1: Sample Preparation & Primary Acquisition
-
Dissolve 15–25 mg of the highly pure compound in 0.6 mL of moderately non-polar solvent (e.g., CDCl
) to minimize rapid conformational exchange. Use TMS as an internal standard. -
Acquire a high-resolution 1D ¹H NMR spectrum (≥400 MHz). Ensure a relaxation delay (
) of at least 2 seconds to yield accurate integrations for the methyl groups. -
Acquire a ¹³C NMR spectrum (with composite pulse ¹H-decoupling). Apply a longer
(3–5 seconds) to ensure the unprotonated C5 and aromatic ipso-carbons relax sufficiently to be observed above the noise floor. Run a DEPT-135 immediately after to sort CH/CH (+) from CH (-), confirming the absence of the C5 signal.
Phase 2: Network Mapping (Homonuclear) 4. Acquire a COSY (Correlation Spectroscopy) spectrum. Actionable Check: Trace the cross-peak from the downfield C2-H (~4.5 ppm). It must only show coupling to the two C3-H protons (~2.8–3.2 ppm). If it couples to anything else, the structural hypothesis is flawed.
Phase 3: Heteronuclear Anchoring
5. Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum.
Actionable Check: Verify that the distinct AB doublet protons (~3.4–3.8 ppm) both map to the exact same carbon signal (~70 ppm). This conclusively proves they are diastereotopic protons attached to C6.
6. Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
Actionable Check: Identify the quaternary C5 carbon (~50 ppm). You must observe
NMR Workflow Visualization
Fig 1: Closed-loop 2D NMR workflow for self-validating stereochemical assignment of morpholines.
References
-
Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. F. Ivy Carroll et al. National Institutes of Health (NIH) / PubMed Central. 2
-
2-(2-Chlorophenyl)-5,5-dimethylmorpholine Characterization and MEP Analysis. BenchChem Technical Support Team. Benchchem.3
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Tiffany A. Brisco et al. Journal of the American Chemical Society. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Chlorophenyl)-5,5-dimethylmorpholine | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the novel compound, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine. In the absence of extensive, publicly available experimental data for this specific molecule, this document serves as a predictive and methodological framework. It is designed to empower researchers to characterize this and similar compounds by detailing the causality behind experimental choices and providing robust, self-validating protocols. The insights herein are synthesized from established principles in medicinal chemistry and data from structurally analogous compounds.
Introduction: The Significance of the Phenylmorpholine Scaffold
The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to provide a rigid scaffold for precise pharmacophore presentation. The introduction of a substituted phenyl ring at the 2-position, as seen in 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, creates a chiral center and introduces lipophilic and electronic features that can significantly modulate biological activity. The gem-dimethyl substitution at the 5-position can influence the compound's metabolic stability and conformational preferences. A thorough understanding of the physicochemical properties of this molecule is, therefore, a critical first step in its evaluation as a potential therapeutic agent.
Molecular Identity and Computed Properties
A precise understanding of the molecular structure is the foundation for all further characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | PubChemLite[1] |
| Molecular Weight | 225.71 g/mol | Benchchem[2] |
| Monoisotopic Mass | 225.09204 Da | PubChemLite[1] |
| Predicted XlogP | 2.2 | PubChemLite[1] |
| InChIKey | OFJQFAKNSFCCTE-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | CC1(COC(CN1)C2=CC(=CC=C2)Cl)C | PubChemLite[1] |
Table 1: Core Molecular and Computed Properties of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
The predicted XlogP of 2.2 suggests a moderate lipophilicity, a key parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This value falls within the range often considered favorable for oral bioavailability, as per Lipinski's Rule of Five.
Synthesis and Structural Elucidation
While specific synthesis routes for 2-(3-Chlorophenyl)-5,5-dimethylmorpholine are not detailed in the public domain, analogous structures are commonly synthesized via several established methods. The choice of synthetic route will depend on the availability of starting materials and the desired stereochemistry.
A plausible and commonly employed strategy is the intramolecular Williamson ether synthesis . This approach involves the cyclization of an N-substituted 2-amino alcohol derivative.[2]
Caption: A plausible synthetic workflow for 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
Experimental Determination of Physicochemical Properties
The following section outlines the standard, field-proven protocols for determining the key physicochemical properties of a novel small molecule like 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
Melting Point and Thermal Stability
The melting point provides a preliminary indication of a compound's purity and crystal lattice energy. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, also providing information on thermal stability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The absence of multiple thermal events suggests high purity.
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The "shake-flask" method is a reliable technique for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility Measurement
-
Sample Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity Constant (pKa)
The morpholine nitrogen in the target molecule is basic, and its pKa will determine the extent of ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a precise method for pKa determination.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.
Caption: Workflow for the experimental determination of key physicochemical properties.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. While experimental spectra for the target compound are not available, predictions can be made based on related structures. For example, in the ¹H NMR spectrum of a related morpholine derivative, characteristic signals for the morpholine ring protons are observed.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine is expected to show characteristic absorption bands for C-H (aliphatic and aromatic), C-N, C-O, and C-Cl bonds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2 peak with an intensity of approximately one-third of the molecular ion peak).[2] Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, further confirming the structure.
Conclusion
This technical guide provides a foundational framework for the characterization of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine. While experimental data for this specific molecule is limited, the provided protocols and insights from analogous compounds offer a clear path forward for researchers. A systematic determination of the physicochemical properties outlined herein is a prerequisite for any further investigation into the pharmacological potential of this and other novel chemical entities.
References
-
Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]
-
(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
(2~{R})-2-(2-chlorophenyl)-5,5-dimethyl-morpholine | C12H16ClNO | CID 42183147. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
2-(3-chlorophenyl)-5,5-dimethylmorpholine (C12H16ClNO). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
Sources
- 1. PubChemLite - 2-(3-chlorophenyl)-5,5-dimethylmorpholine (C12H16ClNO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(2-Chlorophenyl)-5,5-dimethylmorpholine | Benchchem [benchchem.com]
- 3. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Analysis of Chlorophenyl Morpholine Analogs: A Technical Guide for Rational Drug Design
Executive Summary
The fusion of the morpholine ring and the chlorophenyl moiety forms a highly versatile and biologically potent pharmacophore scaffold. Recognized as a "privileged structure" in modern medicinal chemistry, this hybrid exploits the delicate balance between aqueous solubility and lipophilicity[1][2]. Morpholine-containing analogs exhibit unique conformational flexibility that enables optimal central nervous system (CNS) penetration, while the chlorophenyl group functions as a highly specific lipophilic anchor capable of directional halogen bonding[1][2]. This whitepaper deconstructs the structural biology of chlorophenyl morpholine analogs, details their target mapping against kinases and monoamine transporters, and outlines self-validating experimental workflows for their development.
Deconstructing the Pharmacophore: Structural Synergy
To utilize chlorophenyl morpholines in rational drug design, one must understand the causality behind each sub-structure's contribution to binding thermodynamics.
The Morpholine Ring: Modulating Pharmacokinetics
Morpholine is a six-membered heterocycle containing opposite ether and amine groups.
-
Causality of Inclusion: In drug design, appending a morpholine ring dramatically shifts a molecule's physicochemical properties. Its weak basicity modulates the overall pKa, allowing the compound to remain unionized at physiological pH sufficiently to cross the Blood-Brain Barrier (BBB), while the oxygen atom maintains necessary aqueous solubility[2].
-
Hinge Binding: In kinase targeting (such as PI3K or mTOR), the morpholine oxygen frequently acts as a vital hydrogen-bond acceptor, anchoring the molecule to the ATP-binding hinge region (e.g., binding to the Valine backbone)[3].
The Chlorophenyl Anchor: Halogen Bonding and Steric Fit
-
Causality of Inclusion: The 4-chlorophenyl or 2-chlorophenyl group serves as a hydrophobic core that engages deep, poorly solvated specificity pockets within a target protein[4].
-
Halogen Bonding Mechanics: Beyond mere lipophilicity, the chlorine atom provides a highly directional non-covalent interaction known as halogen bonding. By acting as an electrophilic region (the sigma-hole), the chlorine atom interacts favorably with Lewis bases (such as backbone carbonyls) in the protein target, significantly increasing binding enthalpy and target selectivity[1].
Bipartite pharmacophore mechanism of chlorophenyl morpholines in Kinase and CNS targeting.
Pharmacodynamic Mapping: Key Biological Targets
Oncology: PI3K/mTOR and CDK8 Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in carcinomas. Symmetrical chlorophenylamino-s-triazine derivatives bearing morpholine rings have been structurally designed to act as dual inhibitors. Structure-Based Drug Design (SBDD) reveals that replacing symmetrical triazine rings with morpholine optimizes the steric fit, leading to sub-micromolar efficacy against targets like C26 colon carcinoma (IC50 ~1.21 μM)[3]. Similarly, in CDK8 inhibition, the hydrophobic chlorophenyl group extends into an adjacent pocket to specifically interact with Lys52, driving nanomolar potency[4].
CNS Therapeutics: Monoamine Reuptake and Degradation
Morpholine analogs exhibit structural mimicry to endogenous neurotransmitters. Phenylmorpholines are widely documented as monoamine releasers and reuptake inhibitors acting on dopamine, serotonin, and norepinephrine[5]. The strategic placement of the morpholine nitrogen directs the trajectory of the chlorophenyl group into the active sites of monoamine oxidase (MAO) or neurotransmitter transporters, enabling applications in treating depression, obesity, and neurodegenerative disorders[2][5].
Quantitative Efficacy Summary
The following table summarizes quantitative hit data from recent validations of the chlorophenyl morpholine scaffold:
| Compound / Scaffold Variant | Primary Target | IC50 / Affinity Profile | Dominant Pharmacophore Interaction | Reference |
| Chlorophenylamino-s-triazine morpholine | PI3K / C26 Cells | 1.21 μM (Cytotoxicity) | Morpholine H-bonds to hinge; Chlorophenyl π-π stacks. | [3] |
| 2-(2-Chlorophenyl)morpholine deriv. | AChE (CNS) | 1.94 μM | Broad enzyme target engagement; lipophilic BBB crossing. | [6] |
| Dihydropyrrolotriazole chlorophenyl (Cmpd 1) | CDK8 | Nanomolar range | Chlorophenyl anchor engages Lys52 via hydrophobic pocket. | [4] |
Experimental Workflow: From Synthesis to Validation
A robust drug development program demands causality in every synthetic step and self-validation in every assay to prevent false positives (e.g., aggregation or assay interference).
Phase 1: Chemical Synthesis & Structural Verification
Objective: Synthesize the N-aryl or C-aryl morpholine core with high stereochemical fidelity.
-
Coupling Reaction: Utilize a photochemically-mediated nickel-catalyzed or Buchwald-Hartwig amination to couple a substituted bromochlorobenzene with a morpholine derivative[7].
-
Causality: Using selective transition-metal catalysis allows the coupling to proceed at the less sterically hindered or more reactive halogen (e.g., bromine), carrying the aryl chloride through untouched. This preserves the essential chlorine atom for downstream target halogen bonding[7].
-
-
Conformational Validation (NMR): Analyze the purified product via 13C NMR.
-
Validation Standard: Ensure the morpholine oxygen-linked -CH2- carbons resonate characteristically between δ 65.9–66.3 ppm, and chlorophenyl carbons appear between δ 117.3–142.6 ppm[3]. This confirms the ether oxygen remains uncompromised.
-
Phase 2: In Vitro Biochemical Validation
Objective: Confirm target engagement without artifactual interference.
-
TR-FRET Assay Assembly: Incubate the purified analog with the target kinase (e.g., PI3K) and a labeled ATP-competitive tracer using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) platform.
-
Causality: Heterocyclic amines can be natively fluorescent. TR-FRET employs a time-delay before emission reading, completely negating compound auto-fluorescence and yielding a clean binding signal.
-
-
Self-Validating Orthogonal Screen:
-
Positive Control: Benchmark against a known clinical inhibitor (e.g., Bimiralisib for PI3K)[3].
-
Negative Control / PAINS Filter: Run a counter-screen with dynamic light scattering (DLS) or a detergent-based assay (e.g., 0.01% Triton X-100) to ensure the compound is not inhibiting the target through colloidal aggregation (Pan-Assay Interference Compounds behavior).
-
Self-validating workflow for synthesis and biochemical evaluation of morpholine analogs.
Conclusion
The chlorophenyl morpholine hybrid remains a cornerstone of modern molecular design. By understanding the thermodynamic causality behind the morpholine's pKa tuning and the chlorophenyl's halogen-bonding potential, researchers can intelligently bypass resistance mechanisms in oncology and rationally navigate the blood-brain barrier for CNS indications. Implementing the strict synthetic verification and orthogonal screening protocols outlined here ensures high-confidence progression from hit identification to lead optimization.
References
- Benchchem. "2-(4-Chlorophenyl)morpholine | CAS 62243-66-7." Benchchem Research Catalog.
- Benchchem. "2-(2-Chlorophenyl)morpholine oxalate | 913297-04-8." Benchchem Research Catalog.
- National Institutes of Health (PMC). "Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
- ACS Publications. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer." Journal of Medicinal Chemistry.
- National Institutes of Health (PMC). "Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides.
- National Institutes of Health (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Google Patents. "US9617229B2 - Phenylmorpholines and analogues thereof.
Sources
- 1. 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7 [benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 6. 2-(2-Chlorophenyl)morpholine oxalate | 913297-04-8 | Benchchem [benchchem.com]
- 7. Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine
Introduction: Unveiling the Neuromodulatory Potential of a Novel Morpholine Analog
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of clinically significant central nervous system (CNS) agents.[1][2] Its inherent physicochemical properties, including a balanced lipophilic-hydrophilic profile and a pKa that facilitates blood-brain barrier penetration, make it a privileged structure for targeting neurological pathways.[2][3][4][5] Compounds incorporating the morpholine moiety have demonstrated diverse pharmacological activities, including the modulation of monoamine transporters and nicotinic acetylcholine receptors (nAChRs).[1][6]
2-(3-Chlorophenyl)-5,5-dimethylmorpholine is a novel synthetic compound belonging to this distinguished class. Its structural features, particularly the substituted phenyl and dimethylmorpholine core, suggest a high probability of interaction with key players in neurotransmission. Drawing parallels with established morpholine-containing drugs like the norepinephrine reuptake inhibitors reboxetine and viloxazine, a primary hypothesis is that this compound may function as a modulator of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a well-established therapeutic strategy for a range of psychiatric and neurological disorders.[7]
This document provides a comprehensive guide for the in vitro characterization of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, with a primary focus on a robust, high-throughput fluorescence-based neurotransmitter transporter uptake assay. This methodology offers a non-radioactive, sensitive, and efficient means to determine the compound's inhibitory potency and selectivity against DAT, NET, and SERT.[8][9] The ensuing protocols and technical insights are designed to empower researchers in drug discovery and development to elucidate the mechanism of action of this promising compound.
I. Core Principle: The Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This assay leverages the principle of competitive inhibition of substrate uptake into cells engineered to express a specific monoamine transporter.[7] A fluorescent substrate, which is a mimetic of the natural neurotransmitters (dopamine, norepinephrine, or serotonin), is actively transported into the cytoplasm by the expressed transporter.[10] In the presence of an inhibitor like 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, the uptake of the fluorescent substrate is diminished, leading to a reduction in intracellular fluorescence. A proprietary masking dye in the extracellular medium quenches the fluorescence of the substrate outside the cells, thereby enabling a "no-wash" protocol and minimizing background signal.[11] The inhibitory potency of the test compound is quantified by measuring the concentration-dependent decrease in fluorescence, from which an IC50 value (the concentration of inhibitor required to reduce substrate uptake by 50%) can be derived.
II. Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the fluorescence-based neurotransmitter transporter uptake assay.
Sources
- 1. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(2-Chlorophenyl)-5,5-dimethylmorpholine | Benchchem [benchchem.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Monoamine Transporters
The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical components of the central nervous system, belonging to the solute carrier 6 (SLC6) family of proteins.[1] Their primary function is to clear their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft, thereby terminating neuronal signaling.[2] This reuptake mechanism is fundamental for maintaining neurotransmitter homeostasis. Given their crucial role, these transporters are primary targets for a wide range of therapeutics, including antidepressants and treatments for other psychiatric disorders, as well as for drugs of abuse like cocaine and amphetamines.[2][3]
Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a target receptor or transporter due to their robustness, sensitivity, and versatility.[4][5] This guide provides a comprehensive overview of the principles, experimental design considerations, and detailed protocols for conducting radioligand binding assays for DAT, SERT, and NET.
Core Principles of Radioligand Binding
Radioligand binding assays are built on the law of mass action and are used to determine the affinity of ligands for their target and the density of those targets in a given biological sample.[6] There are two primary types of assays:
-
Saturation Assays: These experiments involve incubating a fixed amount of a biological preparation (e.g., cell membranes) with increasing concentrations of a radiolabeled ligand. The goal is to determine the equilibrium dissociation constant (Kd), which represents the radioligand's affinity for the transporter, and the maximum number of binding sites (Bmax), which reflects the transporter density in the sample.[4][7][8]
-
Competition (or Inhibition) Assays: In this format, a fixed concentration of a radioligand is incubated with the biological sample in the presence of varying concentrations of an unlabeled (or "cold") test compound.[4][9] These assays are used to determine the affinity of the unlabeled compound for the transporter by measuring its ability to compete with the radioligand. The primary outputs are the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the equilibrium inhibition constant), which is a measure of the unlabeled compound's affinity.[9][10] The Ki is calculated from the IC50 using the Cheng-Prusoff equation.[10]
Experimental Design and Critical Parameters
The success and reliability of a radioligand binding assay hinge on careful experimental design and optimization. Several factors must be considered:
Choosing the Right Radioligand
The selection of a suitable radioligand is paramount. An ideal radioligand possesses several key characteristics:
-
High Affinity and Specificity: The radioligand should bind to the target transporter with high affinity (typically a low nanomolar or sub-nanomolar Kd) and exhibit minimal binding to other receptors or transporters.[11]
-
High Specific Activity: This refers to the amount of radioactivity per mole of the compound (measured in Curies per millimole, Ci/mmol). A high specific activity (ideally >20 Ci/mmol for tritiated ligands) allows for the use of low radioligand concentrations, which minimizes the risk of ligand depletion and reduces non-specific binding.[11]
-
Low Non-Specific Binding: The radioligand should have a low tendency to bind to components other than the target transporter, such as the filter plates or lipids in the membrane preparation.[11] Hydrophobic ligands often exhibit higher non-specific binding.[11]
-
Chemical Stability and Purity: The radioligand should be stable under the assay conditions and have high radiochemical purity.[11]
Source of Transporters
The biological material used in the assay can be derived from several sources:
-
Tissue Homogenates: Brain regions known to be rich in specific transporters (e.g., striatum for DAT) can be homogenized to prepare membranes. This provides a physiologically relevant system but may have lower transporter density and higher variability.
-
Cultured Cells: Stably or transiently transfected cell lines (e.g., HEK293, CHO) overexpressing a specific human or rodent transporter are commonly used.[1][2] This approach offers a high density of the target transporter, a controlled genetic background, and high reproducibility, making it ideal for drug screening.[12]
Assay Buffer and Conditions
The composition of the assay buffer can significantly impact ligand binding.[13] Key components and conditions include:
-
Ions: The binding of many ligands to monoamine transporters is sodium-dependent. Therefore, the assay buffer should typically contain a physiological concentration of NaCl (e.g., 120-150 mM).[14]
-
pH: A physiological pH of 7.4 is generally maintained using a buffer such as Tris-HCl or HEPES.[8][15]
-
Temperature and Incubation Time: Assays should be incubated for a sufficient time to reach equilibrium.[14] This is determined empirically through kinetic (association and dissociation) experiments.[7] The temperature can influence binding kinetics and receptor stability; incubations are often performed at room temperature or 37°C.[8][16]
Defining Non-Specific Binding
A critical control in any radioligand binding assay is the determination of non-specific binding (NSB). This is the portion of the radioligand that binds to components other than the target transporter.[11] NSB is measured by including a high concentration of an unlabeled "displacer" ligand in a parallel set of tubes.[15] This displacer, at a concentration typically 100- to 1000-fold higher than its Ki, will occupy virtually all the specific transporter sites, leaving only the non-specific binding of the radioligand to be measured.[11] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the displacer).[11]
Assay Format: Filtration vs. Scintillation Proximity Assay (SPA)
Two primary methods are used to separate the bound radioligand from the free (unbound) radioligand:
-
Filtration Assay: This is the traditional method where the incubation mixture is rapidly filtered through glass fiber filters using a cell harvester.[15][17] The transporters and the bound radioligand are retained on the filter, while the free radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand, and the radioactivity trapped on the filters is counted using a liquid scintillation counter.[15]
-
Scintillation Proximity Assay (SPA): SPA is a homogeneous assay technology that does not require a physical separation step.[18][19] In this format, membranes containing the transporter are captured onto SPA beads that contain a scintillant.[11] When a radioligand binds to the transporter, it is brought into close enough proximity to the bead for the emitted beta particles to excite the scintillant, producing light.[11][20] Unbound radioligand in the solution is too far away to cause a signal.[11] SPA is amenable to high-throughput screening in 96- or 384-well plate formats.[18][19]
Data Presentation: Key Parameters for DAT, SERT, and NET Assays
The following table summarizes typical radioligands and conditions used for binding assays for each of the monoamine transporters. Note that optimal conditions should always be determined empirically for each new system.
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Source | Human recombinant (e.g., HEK293 cells), Rat Striatum | Human recombinant (e.g., HEK293 cells), Human Platelets, Rat Frontal Cortex | Human recombinant (e.g., HEK293 cells), Rat Hippocampus |
| Radioligand | [³H]-WIN 35,428 ([³H]-CFT)[2], [³H]-GBR 12909 | [³H]-Citalopram, [³H]-Paroxetine | [³H]-Nisoxetine, [³H]-Mazindol |
| Typical Kd | 1-5 nM | 0.5-2 nM | 1-10 nM |
| Displacer for NSB | 10 µM GBR 12935, 10 µM Nomifensine[3] | 10 µM Fluoxetine, 1 µM Citalopram | 10 µM Desipramine, 1 µM Nisoxetine |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 |
| Incubation Time | 60-120 minutes | 60 minutes | 60-120 minutes |
| Incubation Temp. | Room Temperature or 4°C[3] | Room Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Membrane Preparation from Transfected Cells
This protocol describes a general method for preparing crude membrane fractions from cultured cells overexpressing a transporter of interest.
Materials:
-
Cell pellet from cultured cells (e.g., HEK293-hDAT)
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% sucrose[21]
-
Protease inhibitor cocktail
-
Dounce homogenizer or handheld polytron homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cells and centrifuge to obtain a cell pellet. Wash the pellet once with ice-cold PBS.[22]
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.[21]
-
Lyse the cells by homogenization using a Dounce homogenizer (10-15 strokes) or a polytron homogenizer (e.g., four 15-second cycles at 20,000 rpm).[21] Keep the sample on ice throughout this process.
-
Centrifuge the lysate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.[21][22]
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[21]
-
Discard the supernatant and resuspend the membrane pellet in a small volume of ice-cold Storage Buffer.[21]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[21]
-
Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[21]
Protocol 2: Saturation Binding Assay for DAT (Filtration Format)
This protocol is designed to determine the Kd and Bmax of a radioligand (e.g., [³H]-WIN 35,428) for DAT.
Materials:
-
DAT-expressing membranes (e.g., from HEK293-hDAT cells)
-
Radioligand: [³H]-WIN 35,428
-
Displacer for NSB: GBR 12935
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well plates, glass fiber filter mats (e.g., GF/C), cell harvester
-
Liquid scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the [³H]-WIN 35,428 in Assay Buffer to cover a concentration range from approximately 0.1x Kd to 10x Kd (e.g., 0.1 nM to 20 nM).
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for both Total Binding and Non-Specific Binding (NSB).
-
For Total Binding wells, add 50 µL of Assay Buffer.
-
For NSB wells, add 50 µL of GBR 12935 in Assay Buffer to a final concentration of 10 µM.
-
Add 150 µL of the diluted membrane preparation (e.g., 5-20 µg of protein per well) to all wells.[16] The optimal amount of protein should be determined empirically to ensure that less than 10% of the total radioligand is bound.[8]
-
Add 50 µL of the corresponding [³H]-WIN 35,428 dilution to all wells to initiate the binding reaction.[16] The final assay volume is 250 µL.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[16]
-
Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.[15]
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Protocol 3: Competitive Binding Assay for SERT
This protocol is to determine the IC50 and Ki of a test compound for SERT using a fixed concentration of [³H]-Citalopram.
Materials:
-
SERT-expressing membranes
-
Radioligand: [³H]-Citalopram
-
Displacer for NSB: Fluoxetine
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Standard filtration assay equipment
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a working solution of [³H]-Citalopram in Assay Buffer at a concentration close to its Kd (e.g., 1 nM).
-
In a 96-well plate, set up the following wells in triplicate:
-
Total Binding: 50 µL Assay Buffer
-
Non-Specific Binding (NSB): 50 µL Fluoxetine (to a final concentration of 10 µM)
-
Test Compound: 50 µL of each dilution of the test compound
-
-
Add 150 µL of the diluted SERT membrane preparation to all wells.
-
Add 50 µL of the [³H]-Citalopram working solution to all wells.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by filtration and wash the filters as described in Protocol 2.
-
Count the radioactivity and analyze the data.
Data Analysis and Interpretation
-
Saturation Assays: Specific binding is calculated by subtracting NSB from Total Binding at each radioligand concentration. The resulting data (specific binding vs. radioligand concentration) are then fitted to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.[7][23]
-
Competition Assays: The data are typically plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to fit a sigmoidal dose-response curve and determine the IC50.[4] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Troubleshooting
| Problem | Potential Cause | Solution |
| High Non-Specific Binding (>30% of Total) | Radioligand is too hydrophobic; filter plates are "sticky"; insufficient washing. | Test an alternative radioligand; pre-treat filter plates with polyethyleneimine (PEI); optimize wash steps (increase volume or number of washes).[14] |
| Low Specific Binding Signal | Insufficient receptor density in membrane prep; poor radioligand quality; incorrect assay conditions. | Verify protein concentration and receptor expression; check radioligand for degradation; optimize buffer, incubation time, and temperature.[24] |
| Poor Reproducibility Between Replicates | Inconsistent pipetting; poor membrane homogeneity; issues with filtration/washing. | Use calibrated pipettes; ensure membrane suspension is well-mixed before aliquoting; ensure the cell harvester is functioning correctly and wash times are consistent.[24] |
| Saturation Curve Does Not Plateau | Radioligand concentration range is not high enough; presence of a very low-affinity binding site. | Extend the radioligand concentration range; ensure that NSB is correctly defined. |
Visualizations
Caption: General workflow for a radioligand binding assay.
Caption: Principle of saturation binding assays.
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. revvity.com [revvity.com]
- 12. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 19. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. swordbio.com [swordbio.com]
Application Note: Translational Rodent Models for Antidepressant and Psychostimulant Pharmacology
Executive Summary & Mechanistic Rationale
In preclinical neuropharmacology, differentiating the therapeutic efficacy of antidepressants from the abuse liability of psychostimulants requires robust, mechanistically distinct behavioral assays. While both drug classes alter monoaminergic tone, their temporality and pathway specificities drastically differ. Antidepressants (e.g., SSRIs, SNRIs) facilitate cumulative adaptations in serotonergic (5-HT) and noradrenergic (NE) circuits to reverse behavioral despair and anhedonia[1]. Conversely, psychostimulants (e.g., amphetamines) acutely blockade or reverse presynaptic dopamine transporters (DAT), triggering supraphysiological dopamine (DA) surges in the mesolimbic pathway, thereby artificially lowering reward thresholds[2].
This application note details optimized, self-validating protocols for evaluating these dichotomous behavioral outcomes. By enforcing stringent internal controls—such as parallel locomotor screening and baseline phenotyping—researchers can reliably eliminate false positives and ensure high predictive validity in drug discovery pipelines.
Visualizing Pharmacological Workflows
Diagram 1: Neurochemical pathways linking drug candidates to distinct behavioral endpoints.
Comparative Data: Model Selection Parameters
| Assay Model | Primary Target Indication | Target Pathway | Species Optimization | Execution Time | Primary Quantitative Metric |
| FST (Forced Swim) | Antidepressant Screening | 5-HT / NE | Mice & Rats | Acute (2-48 Hrs) | Total Immobility Time (s) |
| TST (Tail Suspension) | Antidepressant Screening | 5-HT / NE | Mice strictly | Acute (1-2 Hrs) | Total Immobility Time (s) |
| CUMS (Mild Stress) | Translational Depression | HPA Axis / Monoamines | Rats & Mice | Chronic (4-8 Weeks) | Sucrose Preference (%) |
| ICSS (Self-Stim) | Psychostimulant Liability | DA (Mesolimbic) | Rats & Mice | Sub-acute (1-2 Weeks) | EF50 Threshold (µA) |
Protocol 1: Acute Antidepressant Screening (FST & TST)
Causality & Mechanism
The Forced Swim Test (FST) and Tail Suspension Test (TST) rely on exposing rodents to an inescapable, acute stressor. The transition from active escape behaviors (swimming, climbing) to a passive, energy-conserving posture (immobility) reflects "behavioral despair"[3]. Antidepressants elevate synaptic monoamines, delaying the onset of immobility[4]. Notably, FST can differentiate monoaminergic targets: SSRIs selectively increase swimming, whereas SNRIs/NRIs selectively increase climbing behavior[5].
The Self-Validating System: Parallel OFT Screening
The Trustworthiness Protocol: Psychostimulants (e.g., amphetamines) act as powerful false positives in FST/TST because they induce generalized hyperlocomotion, thus reducing immobility without true antidepressant efficacy[4]. To validate results, every cohort must simultaneously undergo an Open Field Test (OFT). A valid antidepressant candidate will decrease FST/TST immobility without significantly elevating baseline locomotor tracking in the OFT.
Step-by-Step Methodology: Mouse FST
-
Apparatus Prep: Fill transparent cylindrical tanks (30 cm height × 20 cm diameter) with water to a depth of exactly 15 cm. Maintain water temperature at 24±1°C to prevent hypothermia[6].
-
Dosing: Administer the vehicle or test compound (e.g., via IP injection) at required pretreatment intervals (typically 30–60 minutes prior to testing).
-
Execution: Place the mouse gently into the water. The session lasts exactly 6 minutes[6].
-
Data Acquisition: Record via top-down or side-mounted camera. Discard the first 2 minutes (habituation phase) and quantify immobility, swimming, and climbing specifically during the final 4 minutes[3].
Step-by-Step Methodology: Mouse TST
-
Apparatus Prep: Utilize an automated TST suspension box. Cut 17 cm fragments of non-excessively sticky tape[7].
-
Suspension: Apply the tape securely exactly 1 cm from the tip of the mouse's tail. Suspending closer to the base causes tissue injury, while improper tape causes falls[8].
-
Execution & Scoring: Suspend the mouse from the strain gauge hook for 6 minutes. The total duration of absolute immobility is scored automatically or manually by a blinded observer[4].
Protocol 2: Advanced Translational Modeling (CUMS)
Causality & Mechanism
Human depression rarely presents acutely; it is a product of chronic allostatic load. The Chronic Unpredictable Mild Stress (CUMS) model sequentially exposes rodents to shifting environmental micro-stressors over weeks, mimicking the unpredictability of human psychopathology. This induces hypercortisolemia (HPA axis dysregulation) and profound anhedonia[9],[10].
The Self-Validating System: Baseline Anhedonia Verification
The Trustworthiness Protocol: A major limitation of CUMS is poor reproducibility across laboratories[11]. To enforce internal validity, researchers must employ the Sucrose Preference Test (SPT) in a staggered design. You must establish a baseline SPT, run the CUMS protocol for 3-4 weeks, and conduct a Mid-Point SPT[12]. Only animals that successfully demonstrate a statistically significant drop in sucrose preference (>20% reduction) are enrolled in the drug-treatment phase.
Step-by-Step Methodology: CUMS
-
Baseline Phenotyping: Acclimate single-housed mice to two bottles (1% sucrose vs. tap water) for 48 hours. Weigh bottles to calculate baseline preference[12].
-
Stress Matrix: Apply 1-2 unpredictable mild stressors daily for 4 to 6 weeks. Stressors must rotate randomly to prevent habituation. Examples include: 24h damp bedding, 45° cage tilt, 12h reversed light/dark cycle, or removal of nesting materials[9],[10].
-
Mid-Point Validation: At week 3 or 4, perform the SPT. Exclude non-responders.
-
Treatment Phase: Administer the candidate drug chronically (daily) for an additional 2-4 weeks while continuing the stress matrix[13].
-
Endpoint Analysis: Conduct final SPT to measure anhedonia reversal. Collect terminal serum to quantify corticosterone and ACTH levels[10].
Protocol 3: Psychostimulant Liability Assessment (ICSS)
Causality & Mechanism
Intracranial Self-Stimulation (ICSS) maps the abuse liability of compounds. Rodents are implanted with electrodes in the Medial Forebrain Bundle (MFB), directly accessing the mesolimbic reward circuit. Psychostimulants inhibit dopamine reuptake, generating a surplus of synaptic dopamine in the nucleus accumbens[14]. Consequently, the brain requires less electrical current to perceive the stimulation as rewarding, creating a "shift to the left" in the required stimulation threshold[15],[2].
The Self-Validating System: Rate-Frequency Curve Shift
The Trustworthiness Protocol: A simple threshold drop could erroneously be caused by generalized motor agitation rather than true reward facilitation. ICSS protocols must utilize a rate-frequency curve-shift analysis . By plotting response rates against a descending series of stimulation frequencies, researchers extract the
Step-by-Step Methodology: ICSS
-
Surgical Implantation: Stereotaxically implant a monopolar stimulating electrode targeting the MFB (e.g., coordinates for mice: AP -1.5, ML +1.0, DV -4.8)[16]. Allow 7 days for recovery.
-
Operant Conditioning: Place the animal in an operant chamber equipped with a response wheel or lever. Train the subject to respond for a 500-ms train of non-contingent electrical primes[16].
-
Rate-Frequency Baseline: Execute trials over 15 descending frequencies (log 0.05 steps). Establish the Minimum Effective Current (MEC) that produces stable responding for each specific subject. This becomes their immutable baseline[14].
-
Drug Challenge: Administer the test psychostimulant.
-
Data Extraction: Run 3-4 consecutive rate-frequency passes post-injection. Calculate the shift in the
threshold. A robust, dose-dependent drop in the strongly signals psychostimulant and pro-hedonic liability[15].
References
-
Yankelevitch-Yahav, R., et al. "The Forced Swim Test as a Model of Depressive-like Behavior." Journal of Visualized Experiments.[Link]
-
Can, A., et al. "The Mouse Forced Swim Test." Journal of Visualized Experiments.[Link]
-
Steru, L., et al. "The tail suspension test: a new method for screening antidepressants in mice." Psychopharmacology.[Link]
-
Nollet, M., et al. "The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice." Journal of Visualized Experiments.[Link]
-
Antoniuk, S., et al. "Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables." Frontiers in Behavioral Neuroscience.[Link]
-
Zhao, J., et al. "The depressive-like behaviors of chronic unpredictable mild stress-treated mice ameliorated by Tibetan medicine Zuotai." Neuropsychiatric Disease and Treatment (Dove Medical Press).[Link]
-
Ruda-Kucerova, J., et al. "Intracranial self-stimulation and concomitant behaviors following systemic methamphetamine administration in Hnrnph1 mutant mice." Psychopharmacology.[Link]
-
Fish, E. W., et al. "Intracranial Self-Stimulation in FAST and SLOW Mice: Effects of Alcohol and Cocaine." Psychopharmacology.[Link]
-
Carlezon, W. A., & Chartoff, E. H. "Intracranial Self-Stimulation." Veterian Key (Adapted Methodology).[Link]
Sources
- 1. mail.efsupit.ro [mail.efsupit.ro]
- 2. Intracranial Self-Stimulation | Veterian Key [veteriankey.com]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Factors Influencing the Mice Forced Swim Test | JNEUROLOGY [jneurology.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Intracranial Self-Stimulation in FAST and SLOW Mice: Effects of Alcohol and Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracranial self-stimulation and concomitant behaviors following systemic methamphetamine administration in Hnrnph1 mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
high-throughput screening for novel monoamine transporter inhibitors
Application Note & Protocols
Topic: High-Throughput Screening for Novel Monoamine Transporter Inhibitors For: Researchers, scientists, and drug development professionals.
Strategic Imperative: Intercepting Monoamine Neurotransmission
Monoamine transporters (MATs) are a family of solute carrier 6 (SLC6) proteins that includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These integral plasma-membrane proteins are located presynaptically, where their primary function is to terminate neurotransmission by clearing their respective monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.[3][4] This reuptake process is critical for maintaining neurotransmitter homeostasis.
Dysregulation of MAT function is implicated in a host of neurological and psychiatric conditions, including depression, attention-deficit hyperactivity disorder (ADHD), drug abuse, and Parkinson's disease.[5][6] Consequently, MATs are validated and highly significant targets for pharmacotherapy.[3][5] The discovery of novel, potent, and selective MAT inhibitors is a key objective in modern drug development. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate large chemical libraries for promising lead compounds. This document details the principles and a robust, field-proven protocol for conducting HTS campaigns to identify novel MAT inhibitors.
Assay Technologies: A Comparative Overview
The selection of an appropriate assay technology is the most critical decision in designing an HTS campaign. The ideal assay must be robust, reproducible, scalable, and cost-effective.
Traditional Radiometric Assays
For decades, radioligand-based assays have been the gold standard for studying MATs.[7][8] These methods typically fall into two categories:
-
Binding Assays: Use a radiolabeled inhibitor (e.g., [³H]WIN 35,428 for DAT) to measure the displacement by test compounds. While precise, they require a filtration step to separate bound from free radioligand, which is cumbersome for HTS.[9][10]
-
Uptake Assays: Measure the transport of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the transporter.[8][11] This is a functional assay but shares the same throughput limitations as binding assays due to wash steps and the complexities of handling radioactive materials.[12]
-
Scintillation Proximity Assay (SPA): This technology represents a significant improvement by creating a homogeneous (no-wash) radiometric assay.[10][13] In SPA, transporter-expressing membranes or cells are coupled to scintillant-embedded beads. Only radioligand bound to the transporter is close enough to the bead to generate a light signal, eliminating the need for separation steps.[14][15]
The Modern Standard: Fluorescence-Based Uptake Assays
To overcome the safety, cost, and disposal issues of radioactivity, fluorescence-based assays have become the preferred method for HTS.[16]
Principle of Operation: The assay utilizes a non-fluorescent substrate mimetic that is a substrate for all three major monoamine transporters (DAT, NET, and SERT).[12][17] This substrate is actively transported into the cytoplasm of cells engineered to express a specific MAT. Once inside the cell, the substrate becomes fluorescent. Crucially, the assay medium contains a proprietary masking dye that quenches the fluorescence of any substrate remaining in the extracellular space.[17][18] This elegant design creates a high signal-to-background ratio in a no-wash, "mix-and-read" format perfectly suited for automated HTS.[16] Test compounds that inhibit the transporter prevent the intracellular accumulation of the fluorescent substrate, resulting in a reduced signal.
Caption: Mechanism of the fluorescence-based MAT uptake assay.
HTS Protocol: Fluorescence-Based MAT Uptake Inhibition Assay
This protocol is optimized for a 384-well format and is applicable for screening against DAT, NET, or SERT by selecting the appropriate cell line.
Materials & Reagents
| Item | Recommended Source / Description |
| Cell Lines | HEK293 or CHO cells stably expressing human DAT, NET, or SERT.[2] |
| Culture Medium | DMEM or F-12, 10% FBS, 1% Pen-Strep, appropriate selection antibiotic (e.g., G418). |
| Assay Plates | 384-well, black-walled, clear-bottom, tissue-culture treated microplates. |
| Assay Kit | Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[16] |
| Assay Buffer | Hanks’ Balanced Salt Solution (HBSS) or provided kit buffer. |
| Compound Plates | 384-well polypropylene plates for compound dilution and storage. |
| Reference Inhibitors | DAT: Nomifensine, GBR-12909; NET: Nisoxetine, Desipramine; SERT: Fluoxetine, Paroxetine.[17] |
| Plate Reader | Fluorescence plate reader with bottom-read capability (e.g., FlexStation 3, FLIPR Tetra).[17] |
Experimental Workflow
Caption: High-throughput screening workflow for MAT inhibitors.
Step-by-Step Methodology
Day 1: Cell Plating
-
Rationale: Seeding cells the day prior ensures they form a healthy, adherent monolayer, leading to more consistent transporter expression and assay performance.[19]
-
Harvest logarithmically growing MAT-expressing cells using standard trypsinization methods.
-
Resuspend cells in fresh, pre-warmed culture medium and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density (typically 10,000-20,000 cells per well in 40 µL).
-
Seed 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Assay Execution
-
Prepare Assay Reagents: Prepare all buffers and the fluorescent substrate/masking dye reagent according to the manufacturer's protocol. Allow them to equilibrate to the assay temperature (typically 37°C).
-
Compound Plating: Prepare serial dilutions of your test compounds and reference inhibitors in assay buffer in a separate compound plate. A typical screening concentration is 10 µM.
-
Medium Removal: Just before the assay, carefully remove the culture medium from the cell plates, leaving the adherent cell monolayer intact.
-
Compound Addition & Pre-incubation:
-
Rationale: A pre-incubation step allows the inhibitor compounds to bind to the transporters before the substrate is introduced, ensuring an accurate measurement of inhibition.[2]
-
Transfer 20 µL of the diluted compounds and controls (including vehicle for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition) to the corresponding wells of the cell plate.
-
Incubate the plate for 10-15 minutes at 37°C.
-
-
Assay Initiation and Reading:
-
Add 20 µL of the prepared fluorescent substrate/masking dye reagent to all wells.
-
Immediately transfer the plate to the pre-warmed fluorescence plate reader.
-
Read the plate using the optimal excitation/emission wavelengths (e.g., Ex: 440 nm; Em: 520 nm).[17] The read can be performed in two modes:
-
Assay Validation and Quality Control
The robustness of an HTS assay is quantified by the Z'-factor. This statistical parameter reflects the separation between the positive and negative control signals relative to the signal variability.
Z'-Factor Calculation: Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
Where:
-
σ_pos and μ_pos are the standard deviation and mean of the positive control (e.g., 10 µM Nomifensine).
-
σ_neg and μ_neg are the standard deviation and mean of the negative control (vehicle/DMSO).
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[17][20] This calculation must be performed for every screening plate to ensure data quality.
Data Analysis and Interpretation
-
Data Extraction: Export the raw fluorescence units (RFU) from the plate reader. For kinetic reads, the area under the curve (AUC) or the slope of the linear uptake phase can be used. For endpoint reads, use the final RFU value.
-
Normalization: Normalize the data for each test well to the plate controls to determine the percent inhibition: % Inhibition = 100 * ( 1 - [ (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ] )
-
Hit Identification: In a primary screen, define a "hit" as any compound that produces inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle controls).
-
Dose-Response and IC₅₀ Determination:
-
Hits from the primary screen should be re-tested in a dose-response format (e.g., 8-10 concentrations).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (variable slope) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce transporter activity by 50%.[12]
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where 50% of the maximal inhibitory effect is observed. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| Eₘₐₓ | The maximum observed inhibitory effect. |
| Z'-Factor | A measure of assay quality and robustness for HTS. A value > 0.5 is desirable.[17] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Inconsistent cell seeding- Suboptimal reagent concentrations- Ineffective positive control inhibitor- Temperature fluctuations | - Optimize cell seeding density- Titrate substrate and control inhibitor concentrations- Verify positive control activity and concentration- Ensure stable temperature control of plates and reader |
| High Well-to-Well Variability | - Poor pipetting technique- Edge effects on the plate- Cell clumping or uneven monolayer | - Use automated liquid handlers for precision- Avoid using the outermost wells of the plate- Ensure a single-cell suspension before seeding |
| Compound Interference | - Autofluorescence of test compounds- Compound precipitates in the assay well | - Pre-read plates after compound addition but before substrate addition to identify autofluorescence- Check compound solubility in assay buffer; lower concentration if needed |
| No or Weak Signal | - Low transporter expression in cells- Incorrect assay buffer composition (e.g., lack of Na⁺/Cl⁻ ions)[2]- Inactive substrate reagent | - Confirm transporter expression via Western blot or other means- Use the recommended assay buffer; MATs are ion-dependent[5]- Check the expiration date and storage of the assay kit |
References
-
Wikipedia. Monoamine transporter. [Link]
-
Sambo, D. et al. (2017). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. [Link]
-
Ushijima, K. et al. (2007). High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. Journal of Biomolecular Screening. [Link]
-
Kassinos, M. et al. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
-
Al-Dalahmah, O. et al. (2023). A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. PMC. [Link]
-
Simeonov, A. et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]
-
Schicker, K. et al. (2012). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]
-
Sharma, A. & Bönisch, H. (2015). Overview of Monoamine Transporters. PMC. [Link]
-
Hasenhuetl, P. S. et al. (2019). Electrophysiological Methods to Explore the Function of Monoamine Transporters. PubMed. [Link]
-
Torres, G. E. (2018). Monoamine transporters: Structure, regulation, and clinical implications. Ovid. [Link]
-
The LDEI. (2023). Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders. Frontiers. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. [Link]
-
Sucic, S. & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Sucic, S. & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]
-
Sitte, H. H. & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
-
Wikipedia. Scintillation proximity assay. [Link]
-
Kim, J. et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
-
Engel, K. & Wang, J. (2012). Electrophysiological characterization of the polyspecific organic cation transporter plasma membrane monoamine transporter. PubMed. [Link]
-
Ilic, M. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Moritz, A. E. et al. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. [Link]
-
Guang, H. M. & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. [Link]
-
Guang, H. M. & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
-
Eriksen, J. et al. (2021). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PMC. [Link]
-
Engel, K. & Wang, J. (2012). Electrophysiological Characterization of the Polyspecific Organic Cation Transporter Plasma Membrane Monoamine Transporter. PMC. [Link]
-
Eurofins Discovery. Monoamine Oxidase A (MAO-A) Rat Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Ramamoorthy, S. et al. (2011). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. PMC. [Link]
-
DeSaatis, C. et al. (2007). Scintillation Proximity Assay for Measuring Uptake by the Human Drug Transporters hOCT1, hOAT3, and hOATP1B1. PubMed. [Link]
-
Bitesize Bio. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]
-
Ilic, M. et al. (2020). Range of previously reported IC50 values for neurotransmitter uptake inhibition. [Link]
-
Williams, C. (2013). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]
-
ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]
-
Luethi, D. et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PMC. [Link]
-
ACS Publications. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. [Link]
-
Cheng, M. H. et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv. [Link]
-
Wang, L. et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC. [Link]
-
Columbia Academic Commons. (2025). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. [Link]
-
Olson, M. E. et al. (2016). A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. PubMed. [Link]
-
Wang, L. et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers. [Link]
-
ResearchGate. (2022). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. [Link]
-
ResearchGate. (2025). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]
-
Kim, D. G. et al. (2023). Identification of small molecule inhibitors against MMP-14 via High-Throughput screening. PubMed. [Link]
-
Frontiers. (2022). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 6. A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 15. Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 20. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Application Notes & Protocols: A Tiered Approach to Assessing Blood-Brain Barrier Permeability of Morpholine Derivatives
Introduction: The Morpholine Scaffold and the CNS Challenge
The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface, formed by brain capillary endothelial cells connected by complex tight junctions, rigorously controls the passage of substances from the bloodstream into the brain.[1][2][3] For a drug to be effective in the CNS, it must first conquer this barrier.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to optimize properties like solubility, metabolic stability, and target engagement.[4] Its unique physicochemical characteristics, including a balanced lipophilic-hydrophilic profile and a weakly basic nitrogen atom, can be strategically leveraged to enhance BBB permeability.[5][6][7] However, the mere presence of a morpholine moiety does not guarantee CNS penetration. A systematic, multi-tiered assessment strategy is crucial to identify and optimize morpholine derivatives with the highest potential for brain exposure.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to assess the BBB permeability of novel morpholine derivatives. We will move from high-throughput in silico and in vitro screens to lower-throughput, but more physiologically relevant, in vivo validation, explaining the causality behind each experimental choice.
Tier 1: Foundational Assessment - In Silico and Physicochemical Profiling
The initial evaluation of a morpholine derivative should begin with computational and basic physicochemical measurements. These methods are rapid, cost-effective, and excellent for prioritizing a large set of compounds. The goal is to determine if a molecule possesses the fundamental characteristics common to most successful CNS drugs.[8][9]
Key Physicochemical Descriptors for CNS Penetration
Decades of research have established correlations between specific molecular properties and a compound's ability to cross the BBB via passive diffusion.[8][9] While not absolute rules, they provide a strong predictive foundation.
| Parameter | General Guideline for CNS Drugs | Rationale & Impact on Morpholine Derivatives |
| Molecular Weight (MW) | < 400-500 Da[1][10] | Smaller molecules more readily diffuse across the tight junctions of the BBB. The compact morpholine ring (MW ≈ 87 Da) is an excellent starting point. |
| Lipophilicity (logP / logD) | logP: 1.0 - 4.0; logD at pH 7.4: 1.0 - 3.0 | A balance is critical. Too hydrophilic, and the molecule won't enter the lipid membrane; too lipophilic, and it may get stuck in the membrane or be a substrate for efflux pumps. The morpholine nitrogen's pKa allows for fine-tuning of logD. |
| Topological Polar Surface Area (tPSA) | < 70 - 90 Ų[11] | High polarity, largely driven by hydrogen bond donors and acceptors, is detrimental to membrane permeability. The oxygen and nitrogen in the morpholine ring contribute to tPSA, requiring careful management of other substituents. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Hydrogen bonds with the aqueous environment must be broken for the molecule to enter the lipid membrane, an energetically costly process. |
| Hydrogen Bond Acceptors (HBA) | ≤ 5-7[9] | Similar to HBD, an excess of acceptors increases polarity and hinders membrane crossing. The morpholine oxygen is an HBA. |
| Ionization State (pKa) | Weak base (pKa 7.5 - 10.0) is often favorable | A weakly basic compound can exist in a neutral state, which is required for passive diffusion across the BBB. Upon entering the slightly more acidic brain environment, it can become protonated, leading to "ion trapping" that helps retain the drug. The morpholine nitrogen typically has a favorable pKa. |
Workflow for Tier 1 Assessment
The initial screening process follows a logical funnel, starting with calculations and progressing to simple, high-throughput assays.
Sources
- 1. Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS) | IntechOpen [intechopen.com]
- 2. wpiinc.com [wpiinc.com]
- 3. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Properties of CNS drugs vs. all FDA-approved drugs [cureffi.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 2-Substituted Morpholines
Welcome to the Application Scientist Knowledge Base. 2-substituted morpholines are privileged scaffolds essential in the synthesis of pharmaceuticals such as reboxetine, aprepitant, and linezolid intermediates. However, researchers frequently encounter bottlenecks regarding regioselectivity, enantiomeric retention, and transition-metal contamination.
This guide is engineered to provide causality-driven troubleshooting, self-validating protocols, and mechanistic clarity to optimize your synthesis workflows.
Part 1: Quantitative Reaction Profiling
To optimize your workflow, you must select the correct synthetic mechanism based on your substrate and purity requirements. The following table summarizes the primary metrics of validated optimization strategies.
| Synthetic Strategy | Activating Agent / Catalyst | Typical Yield | Stereochemical Outcome | Primary Bottleneck Solved |
| Lewis Acid-Mediated Epoxide Opening | 57–77% | Absolute Retention | Poor regioselectivity during ring-opening[1] | |
| Metal-Free Aziridine Ring Opening | 80–95% | Absolute Retention | Heavy metal toxicity & catalyst poisoning[2] | |
| Palladium-Catalyzed Hydroamination | >80% | Diastereoselective | Access to 2,5-disubstituted arrays[3] | |
| Conventional Mitsunobu Cyclization | 40–60% | Inversion | Functionalizing unactivated secondary alcohols[3] |
Part 2: Interactive Troubleshooting & Causality (Q&A)
Q1: When reacting chiral epihalohydrins with amino alcohols, I obtain a mixture of 2-substituted and 3-substituted regioisomers. How do I force regioselectivity to secure higher yields of the 2-substituted morpholine?
The Causality: In uncatalyzed conditions, nucleophilic attack on an epoxide or aziridine is dictated by competing steric hindrance and thermodynamic stability, leading to non-specific ring-opening and poor yields of the target regioisomer.
The Solution: Introduce a Lewis acid. The addition of
Q2: My linear intermediate is enantiopure, but my final 2-substituted morpholine suffers from severe epimerization. Why is this happening, and how do I prevent it?
The Causality: This is a hallmark failure of applying standard Mitsunobu conditions (DEAD/
Q3: I am synthesizing an API intermediate and need to avoid transition metals (Pd, Cu) which are difficult to purge from the bidentate morpholine product. Are there high-yielding metal-free alternatives?
The Causality: The morpholine ring contains both an ether oxygen and a secondary amine, making it a highly effective bidentate ligand. When utilizing transition-metal catalysts for ring closures, the metal strongly coordinates to the synthesized morpholine, leading to product entrapment, yield loss during purification, and failed toxicity assays[4].
The Solution: Utilize an ammonium persulfate-mediated synthesis from aziridines. Simple, inexpensive
Part 3: Verified Experimental Protocols
The following self-validating protocols are designed to confirm intermediate formation before proceeding to cyclization, eliminating guesswork.
Protocol A: Metal-Free One-Pot Synthesis from Aziridines[2][5]
Applicable for highly pure 2-aryl substituted morpholines.
-
Reagent Preparation: Charge a reaction vessel with 2-phenyl-N-tosylaziridine (1.0 equiv). Add 2-chloroethanol (10.0 equiv); the excess alcohol acts simultaneously as the nucleophile and the solvent.
-
Metal-Free Activation: Add ammonium persulfate
(2.0 equiv). Stir the mixture at room temperature. -
Diagnostic Check: Stir for ~13 hours. Pull an aliquot for NMR or TLC. You must verify the complete consumption of the aziridine and the formation of the chloroethoxyamine intermediate before proceeding. If unreacted aziridine remains, cyclization will fail[5].
-
One-Pot Cyclization: Once intermediate formation is confirmed, add excess
directly to the reaction mixture at room temperature. The strong base deprotonates the amine, rapidly driving the intramolecular displacement of the chloride[2]. -
Isolation: Extract the mixture with ethyl acetate, wash with brine to remove excess persulfate salts, dry over anhydrous
, and concentrate under vacuum.
Protocol B: Base-Mediated Synthesis of Enantiopure 2-(Hydroxymethyl)morpholines[1]
Applicable for reboxetine analogs requiring strict stereochemical retention.
-
Lewis Acid Setup: Dissolve your chiral
-amino alcohol in an anhydrous solvent under an inert argon atmosphere. Add to the solution to pre-coordinate and activate the system. -
Regioselective Ring Opening: Add
- or -epichlorohydrin dropwise. Maintain strict temperature control to suppress non-specific thermal ring-opening. -
In-Situ Cyclization: Once the chloro-alcohol intermediate is fully formed, introduce
directly into the vessel. The alkoxide will selectively target the intermediate, driving cyclization at the primary carbon and sparing the chiral center[1]. -
Workup: Quench the reaction, extract, and purify via flash column chromatography to afford the target compound in 57–77% yield.
Part 4: Mechanistic Visualization
The following process flow maps the critical causality junction in optimizing morpholine synthesis: the divergence between catalyzed stereoretention versus uncatalyzed/Mitsunobu signal loss.
Regioselective SN2 pathways vs. non-selective uncatalyzed routes in morpholine synthesis.
References
- (PDF) Morpholines.
- Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)
- Asymmetric Synthesis of 2,2'-Bimorpholine and its 5,5'-Substituted Derivatives - Digikogu TalTech URL
- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )
- D-NB.info (German National Library)
- Beilstein J. Org. Chem.
Sources
Technical Support Center: Purification of 2-Aryl-Morpholine Derivatives
Welcome to the technical support center for the purification of 2-aryl-morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The following sections provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to support your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the purification of 2-aryl-morpholine derivatives.
Q1: Why does my 2-aryl-morpholine derivative show significant peak tailing on silica gel chromatography?
The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor peak shape, streaking, and even irreversible adsorption of your compound, resulting in low recovery.[1]
Q2: How can I prevent peak tailing during silica gel chromatography?
To mitigate the strong interaction between your basic compound and the acidic silica gel, you can add a basic modifier to your eluent. A common practice is to add 0.1-2% triethylamine (Et3N) or a small amount of ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica, leading to improved peak shape and better recovery.[1]
Q3: My purified 2-aryl-morpholine is an oil and difficult to handle. What can I do?
Many 2-aryl-morpholine derivatives, especially in their free base form, are oils or low-melting solids.[2] A highly effective strategy to obtain a stable, crystalline solid is to convert the compound into an acid addition salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt.[2][3] These salts are generally more crystalline and easier to handle and store.[2][4]
Q4: My 2-aryl-morpholine derivative is highly water-soluble, making extraction from my aqueous workup difficult. How can I improve my extraction efficiency?
The high water solubility of some morpholine derivatives can be overcome by using the "salting out" technique. By adding a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer, you increase its ionic strength. This reduces the solubility of your organic compound in the aqueous phase, driving it into the organic layer. Additionally, adjusting the pH of the aqueous layer to be more basic (e.g., with NaOH or K2CO3) will ensure your compound is in its less water-soluble free base form.[1]
Q5: My NMR spectrum shows a mixture of stereoisomers. What are the common methods to separate them?
The synthesis of 2-aryl-morpholine derivatives often produces a mixture of diastereomers and/or enantiomers.[5][6] Diastereomers have different physical properties and can often be separated by standard chromatography techniques like flash column chromatography or by fractional crystallization.[4][7] Enantiomers, having identical physical properties in a non-chiral environment, require chiral separation techniques. The most common method is chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][8] Another approach for resolving enantiomers is to form diastereomeric salts with a chiral acid or base, which can then be separated by crystallization.[9]
II. In-depth Troubleshooting Guides
This section provides detailed guidance on overcoming more complex purification challenges, complete with step-by-step protocols and the scientific rationale behind each technique.
Guide 1: Overcoming Challenges in Silica Gel Chromatography
The basicity of the morpholine nitrogen is the primary cause of many chromatographic purification issues. This guide provides a systematic approach to troubleshooting and optimizing the separation of 2-aryl-morpholine derivatives on silica gel.
Problem: Poor separation, peak tailing, or complete retention of the compound on the column.
Probable Cause: Strong acid-base interaction between the basic morpholine nitrogen and acidic silanol groups on the silica surface.[1]
Solution:
-
Addition of a Basic Modifier:
-
Triethylamine (Et3N): Add 0.5-1% Et3N to your chosen eluent system (e.g., ethyl acetate/hexanes). This is the most common and effective method to improve peak shape.[1]
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as an additive, particularly for more polar compounds.
-
-
Use of Deactivated Silica: For particularly sensitive compounds, using commercially available deactivated silica gel or preparing it by treating standard silica gel with a silylating agent can reduce the number of acidic silanol groups.
-
Reverse-Phase Chromatography: If your compound is still difficult to purify on normal-phase silica, consider reverse-phase chromatography on a C18-functionalized silica gel. This technique separates compounds based on hydrophobicity and is less affected by the basicity of the analyte.[7]
Experimental Protocol: Flash Column Chromatography with a Basic Modifier
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) that gives your target compound an Rf value of approximately 0.2-0.4. To the chosen solvent system, add 0.5-1% triethylamine.
-
Column Packing: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the eluent containing triethylamine.
-
Sample Loading: Dissolve your crude 2-aryl-morpholine derivative in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
Elution and Fraction Collection: Elute the column with the triethylamine-containing mobile phase, applying gentle pressure. Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Chromatography Issues
| Problem | Probable Cause | Solution |
| Peak Tailing/Streaking | Strong interaction of the basic morpholine nitrogen with acidic silica gel.[1] | Add a basic modifier like triethylamine (0.5-1%) to your eluent.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system and is strongly adsorbed. | Gradually increase the polarity of your eluent. For very polar compounds, consider reverse-phase chromatography. |
| Poor Separation from Polar Impurities | The eluent system does not provide sufficient resolution. | Try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). |
Visualization: Troubleshooting Workflow for Chromatography
Caption: A decision tree for troubleshooting common chromatography issues.
Guide 2: Tackling Crystallization and Salt Formation
The physical form of your final compound is crucial for handling, storage, and further use. This guide provides strategies for inducing crystallization, particularly through salt formation.
Problem: The purified 2-aryl-morpholine derivative is an oil or an amorphous solid that is difficult to handle and further purify.
Probable Cause:
-
Low Melting Point: The compound's melting point may be at or below room temperature.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
High Solubility: The compound may be too soluble in the solvents used for isolation.
Solution:
-
Salt Formation: Convert the basic free base into a more crystalline acid addition salt. Hydrochloride and hydrobromide salts are most common and often yield stable, crystalline solids.[2][3][4]
-
Recrystallization: Once a solid is obtained, recrystallization is a powerful technique for further purification. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocol: Hydrochloride Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude or purified oily 2-aryl-morpholine derivative in a suitable organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.[1]
-
-
Solvent Selection for Recrystallization:
-
Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, methanol, water, or mixtures thereof) at room temperature and upon heating.
-
An ideal solvent will fully dissolve the salt at its boiling point and allow for the formation of crystals upon cooling.
-
-
Recrystallization:
-
Dissolve the salt in the minimum amount of the chosen boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution through a pad of Celite.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.[1]
-
Troubleshooting Crystallization
| Problem | Probable Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Try a lower boiling point solvent, use a more dilute solution, or cool the solution more slowly. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or nucleation is slow. | Try a less polar solvent or a solvent/anti-solvent system. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Cool the solution for a longer period in an ice bath. Minimize the amount of solvent used for washing the crystals. |
Guide 3: Purification of Stereoisomers
The synthesis of 2-aryl-morpholine derivatives can result in the formation of stereoisomers (diastereomers and enantiomers), which often exhibit different biological activities. Their separation is a critical step in drug development.
Part A: Separation of Diastereomers
Diastereomers have different physical properties and can often be separated by standard laboratory techniques.
Problem: My reaction produced a mixture of diastereomers that need to be separated.
Solution:
-
Flash Column Chromatography: Careful optimization of the eluent system can often allow for the separation of diastereomers by flash chromatography.[4][7]
-
Fractional Crystallization: If the diastereomers are crystalline, their different solubilities in a particular solvent can be exploited for separation by fractional crystallization. This involves recrystallizing the mixture multiple times to enrich one diastereomer in the solid phase.[9]
Part B: Separation of Enantiomers
Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation.
Problem: My product is a racemic mixture of enantiomers.
Solution:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for both analytical and preparative separation of enantiomers.[5][8] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic mixture with a chiral resolving agent (a chiral acid for a basic racemate) to form a mixture of diastereomeric salts.[9] These salts can then be separated by fractional crystallization due to their different solubilities.[10] After separation, the desired enantiomer is liberated from its salt by treatment with a base.
Comparison of Chiral HPLC Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phases | Notes |
| Polysaccharide-Based | Chiralcel OD-H, Chiralpak AD, Chiralpak IA/IB/IC/ID/IE/IF[2][6][11] | Normal Phase: Hexane/IsopropanolReverse Phase: Acetonitrile/Water, Methanol/Water | Broad applicability for a wide range of compounds, including amines. The choice of the specific phase and mobile phase is crucial for achieving separation.[12] |
| Cyclodextrin-Based | Acetylated β-Cyclodextrin[1] | Reverse Phase: Aqueous buffers (e.g., phosphate) | Particularly effective for the separation of chiral amines and amino alcohols in reversed-phase mode.[1] |
| Pirkle-Type (π-acid/π-base) | (S,S)-Whelk-O1 | Normal Phase: Hexane/Isopropanol/Acetonitrile | Based on π-π interactions, hydrogen bonding, and steric effects. |
Visualization: Diastereomeric Salt Resolution Workflow
Caption: Workflow for the resolution of enantiomers via diastereomeric salt formation.
Guide 4: Identifying and Mitigating Common Impurities
The nature of impurities in your crude product is highly dependent on the synthetic route employed. Understanding the potential by-products of your reaction is key to designing an effective purification strategy.
Common Synthetic Routes and Associated Impurities
| Synthetic Route | Common Impurities and By-products | Mitigation and Purification Strategies |
| Reductive Amination of an aryl ketone with an amino alcohol derivative | - Unreacted starting materials (ketone, amine)- Over-reduction of the ketone to an alcohol- Products of self-condensation of the ketone or aldehyde- For NaBH3CN, potential for CN addition by-products[13][14] | - Careful control of stoichiometry and reaction conditions.- Use of mild, selective reducing agents like NaBH(OAc)3.[14]- Standard flash chromatography can often separate starting materials and by-products. |
| Pictet-Spengler Reaction of a β-arylethanolamine with an aldehyde | - Unreacted starting materials- Incomplete cyclization, leading to imine intermediates- Dehydration or oxidation products under harsh acidic conditions[15][16][17] | - Optimization of acid catalyst and temperature.- Chromatographic separation of polar intermediates and starting materials. |
| N-Arylation of a pre-formed morpholine ring (e.g., Buchwald-Hartwig amination) | - Unreacted morpholine and aryl halide- Homocoupling of the aryl halide- Residual palladium or copper catalyst | - Chromatographic separation.- Treatment with activated carbon or specific metal scavengers to remove residual catalyst. |
III. Conclusion
The purification of 2-aryl-morpholine derivatives presents a unique set of challenges, primarily stemming from the basicity of the morpholine nitrogen and the frequent occurrence of stereoisomers. A systematic approach to purification, beginning with an understanding of the potential impurities from the synthetic route, is crucial for success. By employing techniques such as the addition of basic modifiers in chromatography, strategic use of salt formation and recrystallization, and the appropriate application of chiral separation methods, researchers can effectively isolate these valuable compounds in high purity. This guide provides a foundational framework for troubleshooting and optimizing your purification protocols.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives. Retrieved from
-
Google Patents. (n.d.). US3274055A - Acid addition salts of morpholine ethanol. Retrieved from
-
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
-
Králová, P., Ručilová, V., & Soural, M. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
-
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate.
-
(2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate.
-
(2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
-
Qiu, W., & Xu, B. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc.
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
-
Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY.
-
(n.d.). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
-
PubChem. (n.d.). Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B. Retrieved from
-
Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Retrieved from
-
(2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
-
Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from
-
(2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. MDPI.
-
(2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
-
(n.d.). Application Note – Reductive Amination. Synple Chem.
-
(n.d.). CRC Handbook of - OPTICAL RESOLUTIONS.
-
(2016). The Pictet-Spengler Reaction Updates Its Habits. PMC.
-
(2021). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm.
-
(2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. MDPI.
-
(n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
-
(2008). Separation of diastereomers. Chromatography Forum.
-
(2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
(n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
Sources
- 1. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. santaisci.com [santaisci.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. via.library.depaul.edu [via.library.depaul.edu]
Technical Support Center: Solubility of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Chlorophenyl)-5,5-dimethylmorpholine and similar lipophilic, weakly basic compounds in Phosphate-Buffered Saline (PBS).
Understanding the Solubility Challenge
2-(3-Chlorophenyl)-5,5-dimethylmorpholine presents a classic solubility issue rooted in its molecular structure. The presence of a chlorophenyl group and dimethyl substituents creates a significantly lipophilic (water-averse) molecule. While the morpholine ring contains a basic nitrogen atom that can be protonated, at the physiological pH of standard PBS (approximately 7.4), the compound exists predominantly in its neutral, less soluble form. Weakly basic drugs typically exhibit higher solubility at a lower pH.[1][2] This guide will walk you through the causality of this issue and provide robust, field-proven troubleshooting protocols.
Inferred Physicochemical Properties
While specific experimental data for this exact molecule is not publicly available, its properties can be inferred from its constituent parts.
| Property | Estimated Value/Characteristic | Rationale & Impact on PBS Solubility |
| Molecular Weight | ~225.71 g/mol | Moderate molecular weight.[3][4] |
| LogP (Lipophilicity) | > 2.2 (Predicted) | A positive LogP value indicates a preference for a lipid environment over an aqueous one, leading to low intrinsic water solubility.[3] |
| pKa (Weak Base) | 7.5 - 8.5 (Estimated) | The morpholine nitrogen is a weak base. At PBS pH (~7.4), a significant portion of the molecule will be in its neutral, uncharged, and poorly soluble form.[1][5] |
| Chemical Class | Weakly Basic Compound | Solubility is highly dependent on pH. In the acidic environment of the stomach, it would be more soluble, but it is prone to precipitation in the near-neutral pH of the intestines and PBS.[2][6] |
Troubleshooting Guides & Experimental Protocols
When encountering solubility issues in PBS, a systematic approach is critical. The following methods are presented in order of increasing complexity.
Method 1: pH Adjustment (The Henderson-Hasselbalch Approach)
The most direct way to improve the solubility of a weakly basic compound is to lower the pH of the solvent.[7][8] By decreasing the pH below the compound's pKa, the basic morpholine nitrogen becomes protonated, forming a more soluble salt. The Henderson-Hasselbalch equation provides the theoretical basis for this pH-dependent solubility.[9][10][11]
Protocol: Preparing a pH-Adjusted Solution
-
Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in PBS, prepare a concentrated stock solution (e.g., 10-50 mM) in a slightly acidic aqueous solution, such as 10 mM HCl or a citrate buffer (pH 3-4). Use gentle warming (37°C) or vortexing to aid dissolution.
-
Dilution into PBS: Slowly add the acidic stock solution dropwise into your final volume of PBS while vortexing or stirring vigorously.
-
Observe for Precipitation: This rapid change in pH upon dilution can cause the compound to crash out of solution. If you observe any cloudiness or precipitate, the final concentration is too high for that pH.
-
Final pH Check: After dilution, measure the final pH of your working solution. The addition of the acidic stock may have slightly lowered the pH of the PBS. Record this final pH as it is a critical parameter for your experiment's reproducibility.
Causality: This method directly leverages the compound's pKa. At a pH below its pKa, the equilibrium shifts towards the protonated, charged, and more water-soluble form. However, upon dilution into the higher pH of PBS, this equilibrium shifts back, and if the concentration exceeds the solubility limit of the neutral form at that pH, precipitation will occur.
Method 2: Utilizing Co-solvents (The "Like Dissolves Like" Principle)
For highly lipophilic compounds, co-solvents can be essential.[12][13][14] Organic solvents like Dimethyl Sulfoxide (DMSO) are miscible with water and can dissolve non-polar compounds.[13][15]
Protocol: Co-solvent Stock Solution Preparation
-
Prepare a High-Concentration Stock: Dissolve 2-(3-Chlorophenyl)-5,5-dimethylmorpholine in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM).[16] Ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary.[17]
-
Serial Dilution (Optional): If very low final concentrations are needed, perform an intermediate dilution of the DMSO stock into cell culture medium or PBS.
-
Final Dilution: Add the DMSO stock solution to your final volume of PBS. Critically, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells in in vitro assays.[18][19][20]
-
Vortex Immediately: To prevent the compound from precipitating out (a phenomenon known as "solvent dumping"), vortex the PBS vigorously while adding the DMSO stock.[17] This ensures rapid and uniform dispersion.
Causality: DMSO acts as a bridge between the non-polar compound and the polar aqueous buffer. However, DMSO does not increase the intrinsic aqueous solubility.[15] It simply allows for the delivery of the compound into the aqueous phase. When the concentrated DMSO stock is diluted, the local solvent environment rapidly becomes aqueous, and if the compound's concentration is above its aqueous solubility limit, it will precipitate.
Method 3: Complexation with Cyclodextrins (Molecular Encapsulation)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[21][22][23] They can encapsulate hydrophobic molecules, like 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, forming an "inclusion complex" that is water-soluble.[21][24][] This is an excellent method for increasing apparent water solubility without using organic solvents.[22][24]
Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in water or PBS. A concentration of 10-20% (w/v) is a good starting point.
-
Add the Compound: Add the powdered 2-(3-Chlorophenyl)-5,5-dimethylmorpholine directly to the HP-β-CD solution.
-
Promote Complexation: Stir or shake the mixture overnight at room temperature. Gentle heating (40-50°C) can sometimes accelerate the process. The solution should clarify as the inclusion complex forms.
-
Sterile Filtration: Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Dilution: This stock solution can then be diluted as needed in PBS for your final working concentration.
Causality: The non-polar chlorophenyl group of the compound is captured within the non-polar inner cavity of the cyclodextrin molecule.[21] The resulting complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively "hiding" the hydrophobic drug and rendering the entire complex soluble.[21][22]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing the solubility of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
Caption: Decision tree for selecting a solubilization strategy.
Mechanism of pH-Dependent Solubility
The solubility of a weak base like 2-(3-Chlorophenyl)-5,5-dimethylmorpholine is governed by the pH of the solution relative to its pKa.
Caption: Effect of pH on the ionization and solubility of a weak base.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my PBS. What happened?
A1: This is a common issue called "solvent dumping" or "precipitation upon dilution." Your compound is soluble in DMSO but not in water. When you add the DMSO stock to the aqueous PBS, the DMSO rapidly disperses, and the local solvent environment for your compound becomes aqueous. Since its concentration is now far above its aqueous solubility limit, it crashes out of solution. To mitigate this, add the DMSO stock slowly to vigorously stirring PBS and keep the final DMSO concentration as low as possible.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant toxicity, but it is best practice to keep it at or below 0.1%.[26][27] It is crucial to run a vehicle control (media + the same percentage of DMSO you use for your compound) to ensure that the observed effects are from your compound and not the solvent.[26]
Q3: Can I just sonicate or heat the compound in PBS to force it to dissolve?
A3: While sonication and heating can help overcome the initial energy barrier to dissolution (the kinetic aspect), they do not change the fundamental thermodynamic solubility limit of the compound in PBS. You may form a temporary supersaturated solution or a fine suspension, but the compound is likely to precipitate out over time, especially as it cools or upon slight agitation. This can lead to highly variable and non-reproducible results in your experiments.
Q4: Is it better to use pH adjustment or a co-solvent?
A4: If your compound has a suitable pKa and your experimental system can tolerate a slight pH shift, pH adjustment is often a cleaner method as it avoids introducing an organic solvent. However, if your system is sensitive to pH changes or if the compound is extremely lipophilic, the co-solvent method is more practical. For sensitive biological assays where solvents and pH shifts are undesirable, cyclodextrin complexation is the superior choice.
Q5: How do I prepare a stock solution of my compound?
A5: To prepare a stock solution, you need to know the molecular weight of your compound, the desired concentration (molarity), and the desired final volume.[28][29] The formula to calculate the required mass is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) . Always use a calibrated analytical balance and a volumetric flask for accuracy.[28][30]
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available at: [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
-
The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available at: [Link]
-
Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Lipophilic molecule encapsulated by a cyclodextrin. Note; arrows represent non- covalent thermodynamic attractions. ResearchGate. Available at: [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. Available at: [Link]
-
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Center for Biotechnology Information. Available at: [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]
-
Exp. 11 The influence of pH on solubility in water Theory. University of Technology - Iraq. Available at: [Link]
-
Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]
-
Techniques to Enhance Drug Solubility. PharmiWeb.com. Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
(2~{R})-2-(2-chlorophenyl)-5,5-dimethyl-morpholine. PubChem. Available at: [Link]
-
(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol. PubChem. Available at: [Link]
-
Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. American Association of Pharmaceutical Scientists. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available at: [Link]
-
2-(3-chlorophenyl)-5,5-dimethylmorpholine (C12H16ClNO). PubChemLite. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
2-(3-Chlorophenyl)-5,5-dimethylmorpholine. MCE (MedChemExpress). Available at: [Link]
-
Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. National Center for Biotechnology Information. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. Available at: [Link]
-
What is the procedure to create stock solutions? Chemistry Stack Exchange. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]
-
Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Semantic Scholar. Available at: [Link]
Sources
- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2~{R})-2-(2-chlorophenyl)-5,5-dimethyl-morpholine | C12H16ClNO | CID 42183147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(3-chlorophenyl)-5,5-dimethylmorpholine (C12H16ClNO) [pubchemlite.lcsb.uni.lu]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. quora.com [quora.com]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emulatebio.com [emulatebio.com]
- 18. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 24. alzet.com [alzet.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 30. phytotechlab.com [phytotechlab.com]
improving aqueous solubility of morpholine-based compounds.
Welcome to the Technical Support Center for Morpholine-Based Compound Formulation & Solubilization .
As a Senior Application Scientist in early-phase drug development, I frequently encounter leads that hit a "brick wall" during solubility screening. Incorporating a morpholine ring is a proven strategy in medicinal chemistry to balance the lipophilic-hydrophilic profile and modulate pharmacokinetic properties[1]. However, structural placement, symmetry-driven crystal packing, and pH-dependent disproportionation can easily neutralize these benefits.
This guide is designed to troubleshoot your morpholine solubility bottlenecks by replacing guesswork with mechanistically sound, self-validating experimental workflows.
Diagnostic Workflow for Insoluble Morpholine Leads
Diagnostic decision tree for troubleshooting the aqueous solubility of morpholine-based compounds.
Troubleshooting & FAQs: A Mechanistic Approach
Q1: I incorporated a morpholine ring to improve the drug-like properties of my lead compound, but its aqueous solubility remains below 10 µg/mL. Why didn't the morpholine ring work? The Causality: The morpholine ring is a privileged scaffold widely utilized in CNS drug discovery because its weakly basic nitrogen and opposite oxygen atom generally provide a favorable pKa and flexible conformation[1]. However, thermodynamic solubility is a competition between hydration energy and crystal lattice energy. If your overall molecular topology is highly symmetrical, the molecule can pack densely into the crystal lattice. Central symmetry in morpholine derivatives generates stable, low-solubility polymorphs that completely override the hydration benefits of the morpholine nitrogen[2]. The Solution: Review your compound’s 3D conformation. You must break the symmetry to lower the melting point. Modifying the scaffold by shifting the morpholine attachment point (e.g., from para to meta) or utilizing an asymmetric linker disrupts tight crystal packing, dramatically increasing thermodynamic solubility without drastically altering the LogP[2].
Q2: My morpholine-based compound forms a clear solution at pH 2.0 but crashes out as a precipitate immediately when diluted in PBS (pH 7.4). How do I prevent this? The Causality: This is driven by pH-dependent disproportionation. The conjugate acid of the morpholine nitrogen typically possesses a pKa around 8.3. At pH 2.0, the basic amine is heavily protonated and surrounded by a robust hydration shell. However, as the pH shifts to 7.4 (approaching the pKa), a significant stoichiometric fraction of the compound reverts to its un-ionized, lipophilic free-base form. When the pH of the microenvironment drops below the equilibrium pH of a given salt form, the salt disproportionates into the free base, and thermodynamic solubility drops exponentially[3]. The Solution: To achieve kinetic stabilization at physiological pH, rely on a sterically hindered salt form. Salts formed with bulkier counterions (e.g., methanesulfonate or tartrate) alter the solid-state dissolution rate and can maintain a supersaturated state in intestinal fluids longer than simple hydrochloride salts[3].
Q3: I cannot alter the chemical structure of my development candidate, and salt formation failed. How can I formulate it to improve kinetic solubility for oral dosing? The Causality: When the lipophilic core is too dominant, direct aqueous hydration fails. In these cases, inclusion complexation utilizing cyclodextrins (CDs) is mechanistically ideal for morpholine-containing molecules. The lipophilic backbone is driven thermodynamically into the hydrophobic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD). Crucially, molecular modeling of similar morpholine-bearing kinase inhibitors demonstrates that the flexible, hydrophilic morpholine moiety naturally aligns itself on the outer rim of the CD cone, stabilizing the complex via hydrogen bonding with the bulk aqueous medium[4]. The Solution: Perform a 1:1 or 1:2 stoichiometric phase solubility study using HP-β-CD. Use a mechanical "kneading" method rather than simple co-solvation to force the disruption of the API's crystalline state and drive molecular-level encapsulation[4].
Quantitative Impact of Solubilization Strategies
The following table summarizes expected benchmark improvements based on validated literature workflows:
| Solubilization Strategy | Model Scenario / Target | Base Solubility (Free form) | Enhanced Solubility | Fold Increase | Primary Mechanism |
| Symmetry Disruption | Central-symmetry morpholine derivative | ~0.06 M (Polymorph) | ~0.48 M | 8x | Drastic reduction of crystal lattice packing energy[2]. |
| Optimized Salt Form | 5-methyl-THF morpholine analog | 2.5 mg/mL | >54.0 mg/mL (Kinetic) | >21x | Alteration of equilibrium pH; prevents early disproportionation[3]. |
| Inclusion Complexation | Tyrosine Kinase Inhibitor (HP-β-CD) | <0.1 mg/mL | >2.5 mg/mL | >25x | Hydrophobic core encapsulation; morpholine outer-rim H-bonding[4]. |
Standard Operating Protocols (Self-Validating Workflows)
Protocol 1: High-Throughput Kinetic Solubility Screen for Morpholine Salts
This protocol validates whether a specific counterion can maintain supersaturation at physiological pH without precipitating.
-
Preparation: Aliquot 1.0 mg of the morpholine API free base into a 96-well glass microplate.
-
Ionization: Add 1.05 molar equivalents of selected counterions (e.g., HCl, methanesulfonic acid, maleic acid, phosphoric acid) dissolved in 100 µL of a volatile carrier solvent (e.g., Methanol/Acetone mix).
-
Evaporation: Remove the solvent completely under a gentle stream of nitrogen gas at 30°C to yield the solid crystalline/amorphous salts.
-
Kinetic Challenge: Add 500 µL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) to each well. Seal the plate and agitate vigorously at 300 rpm for 90 minutes at 37°C.
-
Validation & Analysis: Centrifuge the plate at 4000 rpm for 15 minutes. Decant the supernatant and quantify the dissolved API via HPLC-UV. Self-Validation Step: Analyze the remaining solid pellet via Powder X-Ray Diffraction (PXRD) to confirm if precipitation was due to free-base disproportionation or formation of a new, insoluble salt polymorph.
Protocol 2: HP-β-Cyclodextrin Inclusion Complexation via Mechanical Kneading
Simple mixing often fails for highly crystalline morpholine compounds. Mechanical shearing is required to break lattice energy and drive encapsulation.
-
Stoichiometric Calculation: Weigh the morpholine compound and HP-β-CD powder to achieve a 1:2 molar ratio (API:CD).
-
Wetting Phase: Place the HP-β-CD in a ceramic mortar. Add a minimal volume of 50% v/v Ethanol/Water dropwise until a thick, homogeneous paste forms.
-
Mechanical Kneading: Geometrically incorporate the morpholine API into the paste. Knead vigorously with a pestle for 45 to 60 minutes. The mechanical shear energy is critical to forcing the lipophilic core into the CD cavity. Add trace amounts of the solvent mixture if the paste becomes excessively brittle.
-
Drying: Transfer the resulting paste to a vacuum desiccator and dry at 40°C for 24 hours to entirely eliminate residual ethanol and water.
-
Validation: Sieve the dried powder through a 100-mesh screen. Self-Validation Step: Run Differential Scanning Calorimetry (DSC). A successful inclusion complex is validated by the complete disappearance of the API's characteristic endothermic melting peak, confirming total loss of un-encapsulated crystallinity[4].
References
-
1 - ACS Publications. 2.2 - National Center for Biotechnology Information (NCBI). 3.3 - Google Patents. 4.4 - MDPI Pharmaceuticals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210220366A1 - Crystalline salt comprising 5-methyl-(6s)-tetrahydrofolic acid and 4-(2-hydroxyethyl)-morpholine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Metabolic Stability of Phenylmorpholine Analogs in Liver Microsomes
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for assessing the metabolic stability of phenylmorpholine analogs using liver microsomes. Here, we address common challenges, offer troubleshooting solutions, and provide a detailed experimental protocol to ensure the generation of robust and reliable data.
Introduction: The Critical Role of Metabolic Stability Assessment
In drug discovery, understanding the metabolic fate of a new chemical entity is paramount.[1][2][3] Phenylmorpholine analogs, a scaffold present in various biologically active compounds, are no exception. Their metabolic stability, or resistance to biotransformation by drug-metabolizing enzymes, directly influences crucial pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[3][4]
Liver microsomes, which are subcellular fractions of the liver rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), serve as a cost-effective and high-throughput in vitro model to assess metabolic stability early in the drug development process.[5][6][7][8] This guide will equip you with the necessary knowledge to navigate the nuances of these assays and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Here are some common questions that arise when performing metabolic stability assays with phenylmorpholine analogs:
Q1: What is the ideal starting concentration for my phenylmorpholine analog in the assay?
A1: A typical starting concentration for test compounds in microsomal stability assays is between 0.5 µM and 10 µM.[9] For initial screening, 1 µM is a widely accepted concentration.[10][11] It's crucial to ensure that the final concentration of the organic solvent (usually DMSO) used to dissolve your compound is low (typically ≤ 0.5%) to avoid inhibiting the metabolic enzymes.[7]
Q2: What concentration of liver microsomes should I use?
A2: A microsomal protein concentration of 0.2 to 1.0 mg/mL is generally recommended.[12][13] A common starting point is 0.5 mg/mL.[6][7][10][11] If your compound is metabolized very rapidly, you may need to decrease the protein concentration. Conversely, for a very stable compound, a higher protein concentration might be necessary to observe metabolism within a reasonable timeframe.
Q3: How do I choose the appropriate positive control for my experiment?
A3: It is essential to include positive control compounds with known metabolic profiles to validate your assay system.[14] For CYP-mediated metabolism, compounds like testosterone, midazolam, verapamil, or dextromethorphan are commonly used.[5][15][16] The choice can be guided by the specific CYP enzymes you anticipate are involved in the metabolism of your phenylmorpholine analogs.
Q4: My phenylmorpholine analog appears to be unstable even in the absence of the NADPH regenerating system. What could be the cause?
A4: This suggests that the degradation is not due to NADPH-dependent enzymes like CYPs. Potential causes include:
-
Chemical Instability: The compound may be inherently unstable in the assay buffer at 37°C.
-
Metabolism by other enzymes: Liver microsomes also contain other enzymes, such as esterases, that do not require NADPH.[14]
-
Non-specific binding: The compound might be adsorbing to the walls of the incubation tubes or plates.
To investigate, run a control incubation without microsomes to check for chemical instability.
Q5: What is the significance of non-specific binding, and how can I mitigate it?
A5: Non-specific binding of a compound to the microsomal proteins or the apparatus can lead to an overestimation of its metabolism, as the disappearance of the compound is measured.[17][18][19] This is particularly a concern for lipophilic compounds. To mitigate this, you can:
-
Use lower microsomal protein concentrations.[12]
-
Incorporate a pre-incubation step without the NADPH regenerating system to allow for equilibration of binding.
-
Consider using methods to determine the fraction of unbound compound in the incubation (fu,mic).[19]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during metabolic stability assays.
| Issue | Potential Causes | Troubleshooting Steps |
| No Metabolism Observed | 1. Inactive microsomes.[5] 2. Inactive NADPH regenerating system.[5] 3. Phenylmorpholine analog is not a substrate for microsomal enzymes.[5] 4. Analytical issues (e.g., poor sensitivity of the LC-MS/MS method). | 1. Run a positive control compound with known metabolic activity to verify microsomal function.[5] 2. Prepare a fresh NADPH regenerating system.[5][20][21] 3. Consider using hepatocytes, which contain both Phase I and Phase II enzymes, to assess a broader range of metabolic pathways.[5][8] 4. Optimize the LC-MS/MS method for your compound to ensure adequate detection. |
| High Variability Between Replicates | 1. Inconsistent pipetting.[5] 2. Inhomogeneous microsomal suspension.[5] 3. Temperature fluctuations during incubation.[5] 4. Edge effects in 96-well plates. | 1. Ensure proper pipette calibration and technique. 2. Gently vortex the microsomal stock solution before each use.[5] 3. Use a calibrated incubator and ensure consistent temperature across all samples.[5] 4. Avoid using the outer wells of the plate or ensure a consistent plate layout for all experiments. |
| Very Rapid Disappearance of Compound (<5 min) | 1. High metabolic rate of the phenylmorpholine analog.[5] 2. Non-enzymatic degradation.[5] 3. High non-specific binding. | 1. Reduce the microsomal protein concentration or shorten the incubation time points.[5] 2. Run a control incubation without the NADPH regenerating system to assess chemical stability.[5] 3. See the FAQ on non-specific binding for mitigation strategies. |
| Inconsistent Results Across Different Experiments | 1. Lot-to-lot variability in liver microsomes. 2. Inconsistent preparation of reagents. 3. Changes in analytical instrument performance. | 1. If possible, use the same lot of microsomes for a series of related experiments. Always characterize new lots with positive controls. 2. Follow a standardized protocol for reagent preparation. 3. Regularly check the performance of your LC-MS/MS system with a standard compound. |
Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a phenylmorpholine analog.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of your phenylmorpholine analog in DMSO.
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard in acetonitrile or methanol for quenching the reaction and aiding in analytical quantification.
-
NADPH Regenerating System: Prepare a solution containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15] Commercially available kits are also an option.[20][21]
-
Pooled Human Liver Microsomes (HLMs): Thaw a vial of commercially available pooled HLMs on ice.[5] Dilute to the desired working concentration (e.g., 1 mg/mL) with cold phosphate buffer.
2. Incubation Procedure:
-
In a 96-well plate or microcentrifuge tubes, add the required volume of phosphate buffer.
-
Add the phenylmorpholine analog to achieve the final desired concentration (e.g., 1 µM).
-
Add the diluted HLM suspension to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[15]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[6][9] The 0-minute time point is crucial as it represents 100% of the compound at the start of the reaction.
3. Sample Processing and Analysis:
-
After quenching, seal the plate and vortex thoroughly to precipitate the proteins.
-
Centrifuge the plate at high speed (e.g., 3000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.[10]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
Visualizations
Caption: A decision tree for troubleshooting common assay issues.
References
-
Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 843–847. [Link]
-
Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]
-
Austin, R. P., Barton, P., Cockroft, S. L., Wenlock, M. C., & Riley, R. J. (2002). The Influence of Nonspecific Microsomal Binding on Apparent Intrinsic Clearance, and Its Prediction from Physicochemical Properties. Drug Metabolism and Disposition, 30(12), 1497-1503. [Link]
-
A retrospective analysis of non-specific binding in in vitro metabolism assays: Impact of protein and drug concentration on microsomal free fraction. (2024, September 2). Labcorp. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. [Link]
-
Wernevik, J., Giethlen, B., Ceccato, A., & Juric, S. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Austin, R. P., Barton, P., & Riley, R. J. (2002). The influence of nonspecific microsomal binding on apparent intrinsic clearance, and its prediction from physicochemical properties. Semantic Scholar. [Link]
-
Sedykh, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PMC. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). IntechOpen. [Link]
-
Bowman, C. M., & Benet, L. Z. (2019). In Vitro–In Vivo Inaccuracy: The CYP3A4 Anomaly. Drug Metabolism and Disposition, 47(10), 1166-1176. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]
-
PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2022, January 15). Oxford Academic. [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. ResearchGate. [Link]
-
Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (n.d.). Frontiers in Toxicology. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
Microsomal Metabolic Stability. (n.d.). Creative Bioarray. [Link]
-
The advantages and disadvantages of using each in vitro hepatic model... (n.d.). ResearchGate. [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]
-
Obach, R. S. (1997). Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance as assessed through examination of warfarin, imipramine, and propranolol. Semantic Scholar. [Link]
-
Obach, R. S. (1999). Nonspecific binding of drugs to human liver microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. [Link]
-
Microsomal Stability Assay. (n.d.). MTTlab. [Link]
-
Microsomal vs Hepatocyte Stability: Which One to Choose? (2025, May 29). Patsnap Synapse. [Link]
-
NADPH RapidStart Regeneration System for Extended Metabolism. (2018, May 29). BioIVT Blogs. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
Citrate as Cost-Efficient NADPH Regenerating Agent. (2018, December 20). Frontiers in Bioengineering and Biotechnology. [Link]
-
Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering. (2024, August 3). MDPI. [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]
-
Citrate as Cost-Efficient NADPH Regenerating Agent. (2018, December 21). PMC. [Link]
-
Rendic, S., & Guengerich, F. P. (2015). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Current drug metabolism, 16(2), 118–130. [Link]
-
Cytochrome P450 Enzymes and Psychopharmacology. (n.d.). ACNP. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics. [Link]
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckman.com [beckman.com]
- 12. labcorp.com [labcorp.com]
- 13. researchgate.net [researchgate.net]
- 14. mttlab.eu [mttlab.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. bioivt.com [bioivt.com]
- 21. NADPH Regeneration System [promega.com]
Technical Support Center: Mitigating Off-Target Effects of Monoamine Transporter Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the field of monoamine transporter (MAT) ligand development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of MAT selectivity and reduce off-target effects in your experiments.
Section 1: Understanding the Challenge of MAT Selectivity
Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical targets for treating a wide array of neurological and psychiatric disorders.[1][2] However, the structural similarities among these transporters, and with other receptors and channels in the central nervous system (CNS), present a significant hurdle: achieving target selectivity.[3][4] Off-target binding can lead to undesirable side effects, reduced efficacy, and, in some cases, serious safety concerns like cardiotoxicity.[5][6] This guide is designed to equip you with the knowledge and practical tools to identify, understand, and mitigate these off-target effects.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and characterization of MAT ligands.
Q1: What are the most common off-target binding sites for monoamine transporter ligands?
A1: Due to shared pharmacophoric features, MAT ligands frequently interact with several other proteins. The most commonly observed off-targets include:
-
Sigma Receptors (σ1 and σ2): These are a unique class of intracellular chaperone proteins.[7] Many MAT ligands, including psychostimulants like cocaine, exhibit moderate to high affinity for sigma receptors, which can contribute to their complex pharmacological profiles.[8][9]
-
hERG Potassium Channels: The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[5][10][11] Blockade of this channel is a major safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[5][6]
-
Other Monoamine Receptors (e.g., 5-HT, Dopamine, Adrenergic Receptors): The structural resemblance between the transporters and their corresponding G-protein coupled receptors can lead to cross-reactivity.
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolic breakdown of monoamines. Some MAT ligands may also inhibit MAO, which can alter neurotransmitter levels through a different mechanism.[12][13]
Q2: My lead compound is potent at its primary MAT target but shows poor selectivity. What are my immediate next steps?
A2: This is a common challenge. A systematic approach is required:
-
Orthogonal Validation: First, confirm the off-target activity using a different assay format. If the primary screen was a radioligand binding assay, use a functional assay (e.g., a cell-based uptake inhibition assay or a calcium mobilization assay for receptor off-targets) to confirm that the binding translates to a functional effect.[14][15][16]
-
Determine Potency at Off-Targets: Generate full dose-response curves for the off-target interactions to determine their IC50 or Ki values. This quantitative data is essential for calculating a selectivity index (Off-target Ki / On-target Ki).
-
Initiate Structure-Activity Relationship (SAR) Studies: This is the core of improving selectivity. SAR studies involve systematically modifying the chemical structure of your compound and assessing the impact on both on-target and off-target activity.[2][17][18] The goal is to identify modifications that decrease off-target affinity while maintaining or improving on-target potency.
Q3: How do I choose the right panel of off-target screening assays?
A3: The choice of an off-target panel depends on the chemical class of your ligand and the intended therapeutic application. A good starting point is a broad panel that includes targets known for adverse drug reactions. A typical panel should include:
-
Key Safety Targets: hERG, and a panel of cytochrome P450 (CYP) enzymes to assess potential drug-drug interactions.[19]
-
Commonly Implicated Off-Targets: Sigma-1 and Sigma-2 receptors.
-
A Broad Receptor/Transporter Panel: This should cover other major neurotransmitter systems (e.g., adrenergic, histaminergic, muscarinic, and other serotonin and dopamine receptor subtypes).
Many contract research organizations (CROs) offer standardized off-target screening panels that provide a cost-effective way to assess a broad range of potential interactions early in the discovery process.
Q4: What is the difference between a binding assay and a functional assay, and why do I need both?
A4:
-
Binding Assays (e.g., radioligand binding) measure the affinity of a compound for a target (its ability to "stick" to the protein).[20][21] They tell you if a compound interacts with a target and how tightly it binds (quantified by Kd or Ki).
-
Functional Assays (e.g., neurotransmitter uptake assays, electrophysiology) measure the biological consequence of that binding.[16] They tell you what the compound does when it binds—does it inhibit the transporter's function (antagonist), or does it have another effect?
It is crucial to use both because high binding affinity does not always translate to functional activity. A compound might bind to an off-target without affecting its function. Conversely, a compound might have modest binding affinity but be a potent functional modulator. Combining both assay types provides a more complete picture of a compound's pharmacological profile.
Section 3: Troubleshooting Guide
This section provides structured guidance for specific experimental challenges.
Issue 1: High Affinity for Sigma Receptors
-
Symptom: Your DAT or SERT inhibitor shows a high affinity (low nanomolar Ki) for sigma-1 and/or sigma-2 receptors in a competitive binding assay.
-
Causality: Many MAT ligands, particularly those with a piperidine or piperazine scaffold, fit the pharmacophore of sigma receptors.[22] The sigma-1 receptor, an endoplasmic reticulum-resident chaperone protein, is known to bind a wide variety of compounds.[7][8][9]
-
Troubleshooting Workflow:
Caption: Workflow for addressing sigma receptor off-target activity.
-
Detailed Steps:
-
Orthogonal Assay Confirmation: Use a functional assay, such as a cell-based assay measuring modulation of calcium signaling in the presence of a known sigma receptor agonist, to determine if the binding is functional.
-
SAR-Driven Optimization:
-
Steric Hindrance: Introduce bulky substituents near regions of the molecule suspected to interact with the sigma receptor. The goal is to create a steric clash that reduces affinity for the sigma receptor more than for the primary MAT target.
-
Modify the Basic Amine: The protonated nitrogen is often a key pharmacophoric element for sigma receptor binding.[9] Altering its pKa or its local environment can disrupt this interaction.
-
Alter Aromatic Features: Systematically modify aromatic rings in your molecule (e.g., changing substitution patterns or replacing phenyl rings with other heterocycles) to find structures that are less favorable for the sigma receptor binding pocket.[23]
-
-
Issue 2: Potential hERG Channel Liability
-
Symptom: An in vitro assay (e.g., automated patch clamp) indicates your compound inhibits the hERG potassium channel with an IC50 in a concerning range.
-
Causality: hERG liability is a major reason for drug candidate failure. The hERG channel pore is relatively large and hydrophobic, allowing it to accommodate a wide variety of chemical structures.[11] Key pharmacophoric features for hERG blockers often include a basic nitrogen and one or more aromatic groups.[6]
-
Troubleshooting Workflow:
Caption: Workflow for mitigating hERG channel liability.
-
Detailed Steps:
-
Calculate the Safety Margin: The crucial first step is to put the IC50 value in context. Calculate the "hERG safety margin" by dividing the hERG IC50 by the anticipated maximum free plasma concentration (Cmax) in humans. A margin below 30 is generally considered a significant liability.[24]
-
SAR-Driven Mitigation:
-
Reduce Lipophilicity: There is a strong correlation between high lipophilicity (high logP/logD) and hERG inhibition. Synthesize analogs with reduced lipophilicity.[6]
-
Mask or Remove the Basic Center: If your molecule has a basic nitrogen, this is a likely interaction point. Strategies include reducing its basicity (lowering pKa), converting it to a non-basic group (e.g., an amide), or flanking it with bulky groups to hinder its entry into the channel pore.
-
Introduce Polar or Acidic Groups: Adding a carboxylic acid or other polar functional group can significantly reduce hERG liability by disrupting the hydrophobic interactions required for binding.
-
-
Section 4: Key Experimental Protocols
This section provides step-by-step methodologies for core assays used to characterize MAT ligand selectivity.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.
-
Objective: To measure the ability of a non-labeled test compound to compete with a known radioligand for binding to DAT, SERT, or NET.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human transporter of interest (DAT, SERT, or NET).[25]
-
Appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).
-
Test compound and a known reference inhibitor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well plates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).[21][26]
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your test compound and the reference inhibitor. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.[25]
-
Dilute the radioligand in assay buffer to a final concentration near its Kd value.
-
Thaw the cell membrane preparation on ice and dilute to the desired protein concentration (e.g., 10-50 µg protein per well) in assay buffer.[25]
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of the reference inhibitor (e.g., 10 µM), radioligand, and the membrane preparation.[25]
-
Test Compound: Add the test compound dilution, radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[21][26]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21][25]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[25]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
-
-
Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay
This functional assay measures how a test compound inhibits the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
-
Objective: To determine the functional potency (IC50) of a test compound as an inhibitor of DAT, SERT, or NET.
-
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human transporter of interest, grown in 24- or 96-well plates.[27]
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Test compound and a known reference inhibitor.
-
Uptake buffer (e.g., Krebs-HEPES buffer).
-
-
Procedure:
-
Cell Plating: Plate the cells at an appropriate density and allow them to adhere and grow overnight.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for a set time (e.g., 10-20 minutes) at the assay temperature (e.g., 25°C or 37°C).[28]
-
Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 10-15 minutes) within the linear range of uptake.[28]
-
Terminate Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake and remove the extracellular radiolabeled substrate.
-
Cell Lysis and Counting: Lyse the cells (e.g., with lysis buffer or NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis:
-
Define 100% uptake as the signal in vehicle-treated wells and 0% uptake (non-specific) in wells treated with a high concentration of a known potent inhibitor.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value.
-
-
Section 5: Data Presentation
Effective data visualization is key to making informed decisions. Use tables to clearly compare the potency and selectivity of your compounds.
Table 1: Example Selectivity Profile of Monoamine Transporter Ligands
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | σ1 Ki (nM) | hERG IC50 (µM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Cocaine | 250 | 310 | 520 | 150 | >10 | 1.2 | 2.1 |
| Compound X (Initial Hit) | 15 | 250 | 400 | 30 | 1.2 | 16.7 | 26.7 |
| Compound Y (Optimized) | 12 | 1500 | 950 | 800 | >30 | 125 | 79.2 |
Note: Data are hypothetical and for illustrative purposes only.
References
- Application Notes and Protocols: Radioligand Binding Assay for Amitifadine
- Saturation Radioligand Binding Assays. Alfa Cytology.
- Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Discovery and Development of Monoamine Transporter Ligands.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity.
- Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. PubMed.
- Evidence for the hERG Liability of Antihistamines, Antipsychotics, and Anti-Infective Agents: A Systematic Literature Review
- Binding site residues control inhibitor selectivity in the human norepinephrine transporter but not in the human dopamine transporter.
- Early identification of hERG liability in drug discovery programs by automated p
- Sigma Receptor. MedChemExpress.
- Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration.
- Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis.
- A short update on the structure of drug binding sites on neurotransmitter transporters.
- Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities....
- Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, Oxford Academic.
- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. The Assay Warehouse.
- Early identification of hERG liability in drug discovery programs by automated p
- Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience.
- Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk. MDPI.
- HERG activity. Cambridge MedChem Consulting.
- Sigma Receptors. MilliporeSigma.
- Functional Assays: Narrowing the Field from Binders to Therapeutic Candid
- Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar.
- Predicting monoamine oxidase inhibitory activity through ligand-based models. PubMed.
- Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development.
- Structure-activity relationships: Theory, uses and limitations.
- Structure activity relationship – Knowledge and References. Taylor & Francis Online.
- From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding site residues control inhibitor selectivity in the human norepinephrine transporter but not in the human dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A short update on the structure of drug binding sites on neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Receptors [sigmaaldrich.com]
- 10. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 12. Predicting monoamine oxidase inhibitory activity through ligand-based models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody.com [antibody.com]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Evidence for the hERG Liability of Antihistamines, Antipsychotics, and Anti-Infective Agents: A Systematic Literature Review From the ARITMO Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Potency of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine Stereoisomers: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(3-Chlorophenyl)-5,5-dimethylmorpholine belongs to a class of morpholine derivatives that have garnered significant interest in medicinal chemistry due to their potential to modulate the activity of monoamine transporters. These transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the brain. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.
The Imperative of Stereospecific Analysis in Drug Development
The interaction between a small molecule and a biological target, such as a transporter or receptor, is a highly specific, three-dimensional event. As biological targets are themselves chiral (composed of L-amino acids and D-sugars), they can differentiate between the stereoisomers of a chiral drug. This can lead to one enantiomer (the eutomer) having significantly higher affinity and/or efficacy for the target than the other (the distomer). The distomer may be inactive, have a different pharmacological activity, or even contribute to off-target effects and toxicity.
Therefore, the comprehensive characterization of individual stereoisomers is not merely an academic exercise but a critical step in drug development. It allows for the identification of the more potent and potentially safer enantiomer, leading to the development of a more refined therapeutic agent with an improved therapeutic index.
Proposed Experimental Workflow for Potency Comparison
A systematic approach is required to dissect the stereospecific pharmacology of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine. The following workflow outlines the key experimental stages.
Step 1: Chiral Synthesis or Separation
The first critical step is to obtain the individual (R) and (S) enantiomers in high purity. This can be achieved through two primary routes:
-
Asymmetric Synthesis: This "chiral pool" approach utilizes a chiral starting material or a chiral catalyst to selectively synthesize the desired enantiomer.
-
Resolution of a Racemic Mixture: A racemic mixture of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine can be synthesized, followed by separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.
Following separation, the absolute configuration of each enantiomer should be confirmed, and their enantiomeric purity determined.
Step 2: In Vitro Potency Assessment
The core of the comparison lies in determining the potency of each stereoisomer at the primary monoamine transporters.
A. Radioligand Binding Assays
These assays measure the affinity of a compound for a specific transporter, expressed as the inhibition constant (Ki). The principle involves competing the test compound (the stereoisomers of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine) with a radiolabeled ligand that has a known high affinity for the transporter.
-
Protocol Outline:
-
Prepare cell membranes or tissue homogenates expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of each enantiomer.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
B. Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes (isolated nerve terminals). The results are expressed as the half-maximal inhibitory concentration (IC50).
-
Detailed Protocol: Synaptosomal Dopamine Uptake Assay
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., rat striatum) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable assay buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the (R) or (S)-enantiomer of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine or vehicle control.
-
Initiate the uptake reaction by adding a low concentration of [³H]dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Determine the amount of [³H]dopamine taken up by the synaptosomes by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Hypothetical Data
To illustrate the potential for stereoselectivity, the following table presents hypothetical, yet plausible, data for the stereoisomers of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DA Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) |
| (R)-enantiomer | 500 | 800 | 1200 | 750 | 1500 | 2000 |
| (S)-enantiomer | 20 | 150 | 80 | 35 | 250 | 120 |
| Racemate | 150 | 400 | 300 | 200 | 700 | 450 |
This hypothetical data suggests that the (S)-enantiomer is significantly more potent at all three monoamine transporters, with a preference for DAT. The racemate exhibits an intermediate potency, which is a common observation.
Step 3: Mechanism of Action Elucidation
Further experiments can provide deeper insights into how the stereoisomers interact with the transporters.
-
Kinetic Studies: By performing uptake assays with varying concentrations of both the substrate (e.g., [³H]dopamine) and the inhibitor, it is possible to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). A Lineweaver-Burk plot analysis is a classical method for this.
-
Molecular Modeling: In silico docking studies can be used to predict the binding poses of the (R) and (S)-enantiomers within the binding pocket of the monoamine transporters. This can provide a structural basis for the observed differences in potency.
A Senior Application Scientist's Guide to the Experimental Validation of In Silico Screening Hits for Monoamine Transporters
The discovery of novel ligands for monoamine transporters (MATs)—which include the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—is a cornerstone of neuropharmacology research and drug development for psychiatric and neurological disorders.[1][2][3][4] In silico screening has revolutionized this process, enabling the rapid evaluation of vast chemical libraries to identify promising hit compounds.[5][6] However, computational predictions are merely the starting point.[2][5] Rigorous experimental validation is essential to confirm binding, determine functional activity, and characterize the mechanism of action.[7][8]
This guide provides an in-depth, experience-driven comparison of the critical experimental assays used to validate computational hits for MATs. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind each step and create a self-validating workflow.
The Hit Validation Funnel: From Virtual Hits to Validated Leads
The validation process is best conceptualized as a multi-stage funnel. A large number of virtual hits enter at the top and are subjected to a series of increasingly rigorous and lower-throughput assays. Each stage filters out inactive or undesirable compounds, ensuring that only the most promising candidates advance.
Caption: A multi-stage funnel approach for validating in silico hits.
Part I: Primary Assays — The First Experimental Test
The goal of primary screening is to rapidly and cost-effectively determine whether the in silico hits have any interaction with the target transporter. These assays prioritize throughput and are typically performed at a single, high concentration (e.g., 10 µM) of the test compound.[1] The two fundamental questions asked at this stage are: "Does it bind?" and "Does it inhibit function?"
Radioligand Binding Assays: Measuring Target Affinity
Radioligand binding is the gold-standard method for directly quantifying the affinity of a compound for a receptor or transporter.[9][10]
-
Principle of Causality: This assay works on the principle of competition. A radiolabeled ligand (e.g., [¹²⁵I]RTI-55 or [³H]WIN 35,428 for DAT) with known high affinity for the transporter is incubated with a biological preparation (cell membranes or tissues expressing the target).[1] The test compound is then added. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a decrease in the measured radioactivity. This directly measures the physical interaction between the compound and the transporter.
-
Step-by-Step Protocol: Competition Binding Assay
-
Preparation of Membranes: Homogenize cells (e.g., HEK293) stably expressing the human transporter (hSERT, hDAT, or hNET) or rodent brain tissue (e.g., striatum for DAT) in ice-cold lysis buffer.[11] Centrifuge the homogenate to pellet the membranes, which contain the transporters.[11] Resuspend the membrane pellet in an appropriate assay buffer.[11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and the test compound (or vehicle for total binding control).[11] To determine non-specific binding, a separate set of wells includes a high concentration of a known, non-labeled inhibitor (e.g., citalopram for SERT).[1]
-
Incubation: Incubate the plate, typically for 60 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.[11]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.[11] This step is critical to separate bound from free radioactivity.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[11] The radioactivity retained on the filters is then measured using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The percentage of inhibition by the test compound is then determined relative to the control. Hits are often defined as compounds that cause >50% inhibition at the screening concentration.[1]
-
Substrate Uptake Inhibition Assays: Measuring Functional Impact
While binding assays confirm physical interaction, they do not reveal whether that interaction affects the transporter's primary function: reuptake of its substrate. Functional uptake assays are therefore essential.
-
Principle of Causality: These assays measure the ability of a test compound to inhibit the transport of a labeled substrate (either radioactive or fluorescent) into cells expressing the target MAT.[12] A reduction in substrate accumulation in the presence of the test compound indicates that it is functionally inhibiting the transporter.
-
Step-by-Step Protocol: [³H]-Substrate Uptake Inhibition
-
Cell Plating: Seed cells stably expressing the transporter of interest (e.g., hDAT-HEK293) onto 24- or 96-well plates coated with an adhesion factor like poly-D-lysine.[1][13] Allow cells to grow to a confluent monolayer.[13]
-
Preincubation: Wash the cell monolayers with a Krebs-HEPES buffer (KRH) or similar physiological buffer.[1] Pre-incubate the cells for 10-20 minutes with the test compound or a known inhibitor (for control).[1][14]
-
Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) to initiate the uptake process.[1][14]
-
Incubation: Incubate for a short, defined period at room temperature or 37°C (e.g., 1-5 minutes).[1][14] This timing is critical to ensure measurement of the initial rate of transport and avoid confounding factors like substrate metabolism.
-
Termination: Stop the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.[14] The cold temperature immediately halts transporter function.
-
Lysis & Quantification: Lyse the cells with a detergent solution (e.g., 1% SDS).[14] Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the accumulated radioactivity.
-
Data Analysis: Compare the radioactivity in wells treated with the test compound to control wells to calculate the percent inhibition of uptake.
-
Alternative: Fluorescence-Based Uptake Assays
To avoid the cost and safety concerns of radioactivity, fluorescence-based assays are an excellent alternative.[15]
-
Method: These assays use fluorescent substrates that mimic monoamines, such as ASP+ or proprietary dyes found in commercial kits (e.g., Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices).[13][16][17][18] When the transporter internalizes the substrate, the fluorescence inside the cell increases.[13][18] A masking dye in the external buffer quenches the fluorescence of the non-transported substrate, allowing for a "no-wash" protocol that is highly amenable to high-throughput screening (HTS).[15][17] The change in fluorescence is read on a plate reader.[16]
Comparison of Primary Assays
| Assay Type | Principle | Throughput | Cost | Endpoint | Key Advantage | Key Limitation |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand | High | Moderate-High | Target Affinity (Kᵢ) | Direct measure of binding affinity. Gold standard.[9] | Use of radioactivity; indirect measure of function. |
| Radiolabeled Uptake | Inhibition of radiolabeled substrate transport | High | Moderate-High | Functional Inhibition (IC₅₀) | Direct measure of transporter function.[12] | Use of radioactivity; lower signal-to-noise than binding. |
| Fluorescent Uptake | Inhibition of fluorescent substrate transport | Very High | Moderate | Functional Inhibition (IC₅₀) | No radioactivity; HTS-compatible no-wash format.[15][18] | Indirect measure; potential for fluorescent artifacts. |
Part II: Secondary Assays — Characterizing Confirmed Hits
Compounds that demonstrate significant activity in primary screens are advanced to secondary assays. The goals here are to confirm and quantify their potency, determine their selectivity across the different monoamine transporters, and elucidate their mechanism of action (MoA).
Concentration-Response Curves for Potency (IC₅₀/Kᵢ)
Instead of a single concentration, hits are tested across a range of concentrations (typically 8-12 points) to generate a full inhibition curve. This allows for the precise calculation of the IC₅₀ (the concentration that inhibits 50% of the response) from uptake assays or the Kᵢ (inhibition constant, a true measure of affinity) from binding assays.[12]
Selectivity Profiling
A key characteristic of any MAT ligand is its selectivity profile. The validated hit compound is run in concentration-response assays against all three transporters: SERT, DAT, and NET. This reveals whether the compound is selective for one transporter or has a broader spectrum of activity. For example, a compound with a Kᵢ of 10 nM for SERT and >1000 nM for DAT and NET would be considered a highly selective serotonin reuptake inhibitor (SSRI).
Differentiating Inhibitors from Substrates (Releasers)
This is arguably the most critical characterization step for MAT ligands, as it distinguishes between two fundamentally different mechanisms of action.[19]
-
Inhibitors (e.g., cocaine) act like a "plug," binding to the transporter and physically blocking the reuptake of the endogenous neurotransmitter.[19] They are not transported into the cell.
-
Substrates/Releasers (e.g., amphetamine) are recognized by the transporter and are actively transported into the neuron. Once inside, they disrupt vesicular storage and cause the transporter to reverse its direction, actively pumping neurotransmitter out of the cell in a process called efflux.[19]
A simple uptake inhibition assay cannot distinguish between these two mechanisms. A substrate will still produce an "inhibition" curve because it competes with the radiolabeled substrate for transport. Therefore, a direct measure of efflux is required.
Caption: Workflow to differentiate MAT inhibitors from substrates.
-
Step-by-Step Protocol: Substrate Efflux (Release) Assay
-
Loading: Plate cells expressing the target transporter as you would for an uptake assay.
-
Preload with Substrate: Load the cells with a radiolabeled substrate (e.g., [³H]MPP⁺, a non-metabolized DAT substrate, or [³H]dopamine) by incubating them until a steady-state intracellular concentration is reached.[12]
-
Wash: Gently wash the cells multiple times with buffer to remove all extracellular radiolabel.
-
Initiate Efflux: Add buffer containing various concentrations of the test compound to the cells.
-
Sample Collection: At specific time points, collect the extracellular buffer (the "supernatant").
-
Quantification: At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity. Measure the radioactivity in both the supernatant samples and the cell lysate.
-
Data Analysis: Calculate the percentage of the total preloaded radioactivity that was released into the buffer at each time point and for each concentration of the test compound. A potent substrate/releaser will cause a significant, concentration-dependent increase in efflux, while a pure inhibitor will not.
-
Part III: Tertiary & Preclinical Validation — Assessing Physiological Relevance
The most promising compounds, with well-defined potency and mechanism of action, may be advanced to more complex and physiologically relevant models.
Ex Vivo Synaptosome Assays
-
Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., mouse striatum).[20][21][22] They contain the complete native machinery for neurotransmitter uptake, storage (vesicles), and release.[23] Assays using synaptosomes provide a more authentic biological context than transfected cell lines, as the transporter exists with its native protein partners and in its natural lipid environment.[20][22]
-
Methodology: The protocols for uptake inhibition and release assays in synaptosomes are conceptually similar to those in cell lines.[20][24] The key difference is the initial preparation, which involves homogenizing fresh brain tissue in an isotonic sucrose buffer followed by differential centrifugation to isolate the synaptosomal fraction.[20][24]
In Vivo Studies
Ultimately, a compound's therapeutic potential must be assessed in a living organism. This is beyond the scope of initial hit validation but represents the final stage of the preclinical funnel. Techniques include:
-
Microdialysis: A probe is inserted into a specific brain region of a freely moving animal to measure real-time changes in extracellular neurotransmitter levels following drug administration.
-
Behavioral Models: Compounds are tested in animal models of depression or addiction to see if they produce the desired therapeutic effect (e.g., antidepressant-like activity in a forced swim test).[1]
Conclusion
The validation of in silico screening hits for monoamine transporters is a systematic, multi-tiered process that relies on a suite of complementary experimental assays. It begins with high-throughput binding and uptake assays to confirm activity, progresses to detailed secondary assays to define potency, selectivity, and mechanism of action, and culminates in more complex models that assess physiological relevance. By understanding the causality behind each experimental choice—from directly measuring affinity with radioligands to differentiating inhibitors from releasers with efflux assays—researchers can confidently and efficiently translate computational predictions into validated lead compounds for the next generation of neurological therapeutics.
References
-
Validation approaches for computational drug repurposing: a review - PMC - NIH. Available at: [Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine - JoVE. Available at: [Link]
-
New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC. Available at: [Link]
-
Detection of Monoamine Release in Brain Slice - JoVE Journal. Available at: [Link]
-
Rapid determination of dopamine uptake in synaptosomal preparations - PubMed - NIH. Available at: [Link]
-
A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. Available at: [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. Available at: [Link]
-
A Critical Review on Computational Techniques through in silico Assisted Drug Design - Semantic Scholar. Available at: [Link]
-
Monitoring monoamine transport with the fluorescent substrate analogue... - ResearchGate. Available at: [Link]
-
Drug Discovery Tools and In Silico Techniques: A Review. Available at: [Link]
-
Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter | ACS Chemical Neuroscience. Available at: [Link]
-
Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC. Available at: [Link]
-
Monoamine transporters: insights from molecular dynamics simulations - PMC. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. Available at: [Link]
-
A review of validation strategies for computational drug repositioning - ResearchGate. Available at: [Link]
-
Full article: Validation guidelines for drug-target prediction methods. Available at: [Link]
-
Visualizing Neurotransmitter Secretion at Individual Synapses - ACS Publications. Available at: [Link]
-
Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC. Available at: [Link]
-
In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
2 Synaptosomal dopamine release assay. Synaptosomes are nerve terminals... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters | ACS Omega - ACS Publications. Available at: [Link]
-
Differences in transporter inhibition when assessed with different... - ResearchGate. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]
-
A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research - MDPI. Available at: [Link]
-
Overview of Monoamine Transporters - PMC. Available at: [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available at: [Link]
-
Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - MDPI. Available at: [Link]
-
Designing modulators of monoamine transporters using virtual screening techniques. Available at: [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. Available at: [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed. Available at: [Link]
-
High-Throughput Screening Assays. Available at: [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. - SciSpace. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoamine transporters: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 19. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 21. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to CNS Cross-Reactivity Profiling: From Binding Assays to Phenotypic Screens
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate for its intended Central Nervous System (CNS) target is paramount. Off-target interactions within the intricate network of the CNS can lead to a cascade of undesirable effects, ranging from mild side effects to severe toxicity, and are a primary cause of clinical trial failures[1]. This guide provides an in-depth comparison of modern cross-reactivity profiling strategies, explaining the causality behind experimental choices and providing actionable protocols to build a robust, self-validating safety assessment for your CNS drug candidates.
Part 1: The Imperative for Early and Comprehensive CNS Safety Profiling
The development of drugs targeting the CNS is notoriously challenging, with higher attrition rates compared to other therapeutic areas[2]. A significant contributor to this failure is unforeseen off-target activity[3]. The International Council for Harmonisation (ICH) S7A guidelines mandate a core battery of safety pharmacology studies, including assessments of CNS function, before first-in-human trials to protect clinical trial participants[4][5][6]. Adopting a "fail early, fail cheap" philosophy, drug developers can leverage a tiered approach to CNS cross-reactivity profiling to de-risk candidates long before they reach costly clinical phases. This involves a strategic combination of in silico, in vitro, and sometimes ex vivo methodologies to build a comprehensive picture of a compound's safety profile.
Part 2: A Comparative Analysis of Profiling Methodologies
The selection of an appropriate assay technology depends on the stage of drug development, the nature of the target, and the specific questions being asked. Here, we compare the most widely used methodologies, from high-throughput screening assays to more complex, physiologically relevant systems.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays have long been considered the gold standard for quantifying the affinity of a compound for a specific receptor[7][8]. They are robust, highly sensitive, and amenable to high-throughput formats, making them ideal for broad screening against a panel of CNS targets[8][9].
Principle of Action: These assays measure the direct competition between an unlabeled test compound and a radioactively labeled ligand ("radioligand") for a specific receptor target, typically in membrane preparations from cells overexpressing the receptor or from tissue homogenates[7][10]. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.
Strengths:
-
High Sensitivity and Specificity: Directly measures binding affinity (Ki) with high precision[10].
-
High Throughput: Easily automated for screening against large panels of receptors[8].
-
Cost-Effective: Generally less expensive than functional assays for large-scale screening.
Limitations:
-
Lacks Functional Information: Binding affinity does not reveal whether a compound is an agonist, antagonist, or allosteric modulator[11]. A high-affinity binder might be functionally inert.
-
Non-Physiological Conditions: Assays are often performed with membrane preparations, which removes the cellular context and potential for downstream signaling events.
-
Safety and Handling: Requires specialized facilities and procedures for handling radioactive materials[9].
This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the Dopamine D2 receptor, a common off-target concern for CNS drugs.
-
Preparation:
-
Membrane Homogenate: Use a commercially available membrane preparation from CHO cells stably expressing the human Dopamine D2 receptor. Thaw on ice and dilute in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final concentration of 10-20 µg protein per well. Causality: This buffer composition mimics physiological ionic strength, which is crucial for maintaining receptor conformation and binding.
-
Radioligand: Use [3H]-Spiperone, a high-affinity D2 antagonist. Dilute to a final concentration of ~0.2 nM (equal to its Kd). Causality: Using the radioligand at its Kd concentration provides an optimal window for detecting competitive displacement.
-
Test Compound: Prepare a serial dilution series of the test compound, typically from 10 µM down to 0.1 nM.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding (TB): 50 µL membrane prep + 50 µL assay buffer + 50 µL [3H]-Spiperone. (Represents maximum binding).
-
Non-Specific Binding (NSB): 50 µL membrane prep + 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) + 50 µL [3H]-Spiperone. Causality: This determines the amount of radioligand that binds to non-receptor components, which must be subtracted for accurate analysis.
-
Competition Binding: 50 µL membrane prep + 50 µL of each test compound dilution + 50 µL [3H]-Spiperone.
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand[7].
-
Wash the filters 3 times with ice-cold wash buffer to remove residual unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
In Vitro Functional Assays: Elucidating Mechanism of Action
Once off-target binding is identified, the next critical step is to understand its functional consequence. Functional assays have moved to the forefront of drug discovery as they provide information on whether a compound activates (agonist), blocks (antagonist), or modulates the receptor's activity[12][13].
Principle of Action: These cell-based assays measure downstream signaling events that occur after a ligand binds to and activates a receptor. Common readouts include changes in second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), or reporter gene activation[11][13].
Common Functional Assay Types for CNS Targets (GPCRs):
-
cAMP Assays: Measure the inhibition (for Gi-coupled receptors) or stimulation (for Gs-coupled receptors) of adenylyl cyclase activity. This is a crucial pathway for many neurotransmitter receptors like opioid, cannabinoid, and certain dopamine/serotonin subtypes[13].
-
Calcium Mobilization Assays: Detect the release of intracellular calcium stores, a hallmark of Gq-coupled receptor activation (e.g., muscarinic and glutamate receptors)[14]. Modern techniques allow Gi/Gs-coupled receptors to be engineered to produce a calcium signal, broadening the utility of this assay[11][12]. These assays are popular due to the availability of sensitive fluorescent dyes and automated plate readers like the FLIPR[14].
-
GTPγS Binding Assays: A membrane-based functional assay that directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS[15]. It provides a readout that is proximal to receptor activation.
Strengths:
-
Mechanistic Insight: Differentiates between agonists, antagonists, partial agonists, and inverse agonists.
-
Physiological Relevance: Cell-based format provides a more physiological context than isolated membranes.
-
Orthogonal Confirmation: Used to confirm hits from binding assays and eliminate artifacts[13].
Limitations:
-
Target-Specific Development: Assay development can be more complex and target-dependent compared to binding assays.
-
Signal Transduction Complexity: Overexpression of receptors or use of engineered cell lines may not perfectly replicate native signaling pathways.
-
Lower Throughput: Generally lower throughput and higher cost per data point than binding assays.
The following diagram illustrates the conceptual differences in the workflows for radioligand binding and cell-based functional assays.
Caption: Comparative workflows of binding and functional assays.
High-Content Screening (HCS) & Phenotypic Assays: Assessing Neuronal Health
For a deeper understanding of potential toxicity, high-content screening (HCS) provides a powerful, image-based approach. HCS can quantify multiple neurotoxic effects simultaneously, bridging the gap between molecular interactions and cellular-level consequences[16][17].
Principle of Action: HCS uses automated microscopy and sophisticated image analysis to measure multiple parameters in cells, often using more physiologically relevant models like iPSC-derived human neurons[18]. Key endpoints in CNS safety screening include neurite outgrowth, cell viability, mitochondrial integrity, apoptosis, and synapse formation[16].
Strengths:
-
High Biological Relevance: Can use human iPSC-derived neurons, offering a more predictive model of human neurotoxicity than immortalized cell lines or rodent models[18].
-
Multi-Parametric Data: Simultaneously evaluates multiple toxicity endpoints, providing a more holistic view of a compound's effect[16].
-
Identifies Unforeseen Mechanisms: Can uncover unexpected toxicity pathways not revealed by target-specific assays.
Limitations:
-
Lower Throughput: Significantly lower throughput than binding or functional assays.
-
Complex Assay Development: Requires expertise in cell culture, automated microscopy, and image analysis.
-
Cost: Higher cost associated with reagents (e.g., iPSC-derived neurons) and instrumentation.
In Silico Profiling: Predictive De-Risking
Computational, or in silico, methods are invaluable at the earliest stages of drug discovery. They use computer models to predict a compound's potential off-target interactions based on its chemical structure[19].
Principle of Action: These methods leverage large databases of known compound-target interactions. Techniques like quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms compare the structure of a new compound to those in the database to predict its likely binding partners[19][20].
Strengths:
-
Extremely High Throughput: Can screen virtual libraries of millions of compounds rapidly.
-
Cost-Effective: The most inexpensive method for early-stage hazard identification.
-
Hypothesis Generation: Helps prioritize which compounds to advance to experimental screening and which targets to include in the panel.
Limitations:
-
Predictive, Not Definitive: Predictions require experimental validation. The accuracy depends heavily on the quality and scope of the underlying training data.
-
Novel Chemistry Challenges: Models may be less accurate for compounds with novel chemical scaffolds not well-represented in the training databases.
-
Lacks Functional Context: Similar to binding assays, it does not predict the functional outcome of an interaction.
Part 3: Designing a Pragmatic Screening Cascade
An effective CNS cross-reactivity profiling strategy does not rely on a single method but integrates them into a logical cascade. This tiered approach maximizes efficiency by using high-throughput, cost-effective methods to cast a wide net initially, followed by more complex, resource-intensive assays to investigate hits and confirm liabilities.
Caption: A decision-making cascade for CNS cross-reactivity profiling.
Part 4: Data Summary and Interpretation
Summarizing data in a clear, comparative format is essential for making informed decisions.
Table 1: Comparison of CNS Cross-Reactivity Profiling Methodologies
| Methodology | Primary Output | Throughput | Physiological Relevance | Cost per Data Point | Key Advantage |
| In Silico Profiling | Predicted affinities | Very High | Low | Very Low | Early hazard identification |
| Radioligand Binding | Binding Affinity (Ki) | High | Low-Medium | Low | Gold standard for affinity |
| In Vitro Functional | Functional Activity (EC50/IC50) | Medium | Medium | Medium | Determines mechanism of action |
| High-Content Screening | Phenotypic Changes | Low | High | High | Assesses cellular health/toxicity |
Interpreting the Data: A critical aspect of safety profiling is understanding that affinity does not always equal risk[21]. A compound might show low micromolar binding to an off-target receptor, but this may be irrelevant if its on-target potency is in the low nanomolar range and therapeutic plasma concentrations are low. The risk is highest when the margin between on-target potency and off-target activity is narrow. Combining binding data with functional data is crucial; a high-affinity interaction at a receptor may be acceptable if the compound is a functionally inert antagonist, whereas a potent agonist activity could be a significant liability.
Conclusion
A robust CNS cross-reactivity profile is not a checkbox exercise but a foundational component of a successful drug discovery program. By strategically employing a cascade of profiling methodologies—from predictive in silico screens and high-throughput binding assays to informative functional and phenotypic assays—researchers can build a comprehensive understanding of a compound's safety liabilities. This multi-faceted approach enables confident decision-making, helps prioritize the most promising candidates, and ultimately contributes to the development of safer and more effective medicines for CNS disorders.
References
-
Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: GPCR Functional Cell-based Assays Source: GenScript URL: [Link]
-
Title: International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? Source: ResearchGate URL: [Link]
-
Title: Neuronal Toxicity Screening using iPSC-Derived Human Neurons Source: Molecular Devices URL: [Link]
-
Title: CNS Safety Screening Under ICH S7A Guidelines Requires Observations of Multiple Behavioral Units to Assess Motor Function Source: PubMed URL: [Link]
-
Title: Tools for GPCR drug discovery Source: PMC (Acta Pharmacologica Sinica) URL: [Link]
-
Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]
-
Title: A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development Source: PMC (Frontiers in Pharmacology) URL: [Link]
-
Title: In Silico Analysis of Off-Target Effects of Ivermectin Drug Source: Scientific Reports URL: [Link]
-
Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW Source: Altasciences URL: [Link]
-
Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL: [Link]
-
Title: Review of High-content Screening Applications in Toxicology Source: PMC (Applied In Vitro Toxicology) URL: [Link]
-
Title: Screening for Developmental Neurotoxicity at the National Toxicology Program: The Future Is Here Source: Oxford Academic (Toxicological Sciences) URL: [Link]
-
Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies Source: PMC (Frontiers in Neuroscience) URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability Source: Federal Register URL: [Link]
-
Title: High-throughput calcium flux assays: luminescent versus fluorescent readout Source: Drug Target Review URL: [Link]
-
Title: Ca2+ Mobilization Assay Source: Creative Bioarray URL: [Link]
-
Title: CNS Modeling & Support Source: In Silico Biosciences URL: [Link]
-
Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI (Pharmaceuticals) URL: [Link]
-
Title: In silico off-target profiling for enhanced drug safety assessment Source: PMC (Acta Pharmaceutica Sinica B) URL: [Link]
-
Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Analytics URL: [Link]
-
Title: Review of high-content screening applications in toxicology Source: ResearchGate URL: [Link]
-
Title: Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities Source: BioProcess International URL: [Link]
-
Title: The future of CNS drug development: signs of real progress Source: Drug Discovery World (DDW) URL: [Link]
-
Title: CNS Drug Screening Services Source: NeuroProof URL: [Link]
-
Title: Advancing Use of Biomarkers in CNS Drug Discovery and Development Source: Premier Research URL: [Link]
-
Title: 3 ways to improve clinical relevance of preclinical CNS data Source: MD Biosciences URL: [Link]
-
Title: CNS Drug Liabilities in Early Phase Clinical Trials Source: Applied Clinical Trials URL: [Link]
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.jp [genscript.jp]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuronal Toxicity Screening using iPSC-Derived Human Neurons [moleculardevices.com]
- 19. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
The Dopaminergic Synapse and the Role of the Dopamine Transporter (DAT)
An In-Depth Comparative Analysis of Selective Dopamine Reuptake Inhibitors
This guide provides a comprehensive comparison of known selective dopamine reuptake inhibitors (SDRIs), designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, offering a guide grounded in scientific integrity and practical application. We will explore the mechanism of action, comparative binding affinities, and selectivity profiles of key SDRIs, supported by detailed experimental protocols.
Dopamine (DA) is a critical neurotransmitter involved in regulating motivation, reward, motor control, and attention.[1] Dopaminergic signaling is primarily terminated by the reuptake of DA from the synaptic cleft back into the presynaptic neuron. This process is mediated by the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of proteins.[1][2][3] By controlling the extracellular concentration of DA, DAT plays a pivotal role in modulating the duration and intensity of dopaminergic neurotransmission.[1]
Selective dopamine reuptake inhibitors (SDRIs) are compounds that specifically block the action of DAT.[4] This inhibition prevents the re-entry of dopamine into the presynaptic neuron, leading to an increased concentration of extracellular dopamine and enhanced dopaminergic signaling.[4] This mechanism of action underlies their therapeutic application in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, and their investigation for treating other CNS disorders.[4]
Key Parameters for Comparative Analysis
To objectively compare SDRIs, we must evaluate their specific pharmacological properties. The two most critical parameters are:
-
Binding Affinity (Kᵢ): This value represents the concentration of the inhibitor required to occupy 50% of the transporters at equilibrium. A lower Kᵢ value indicates a higher binding affinity. It is a direct measure of the drug-target interaction strength.
-
Selectivity: This is a ratio of the inhibitor's binding affinity for DAT versus other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5] High selectivity for DAT is crucial to minimize off-target effects associated with serotonergic or noradrenergic systems.[6] Selectivity ratios are typically calculated as Kᵢ(SERT)/Kᵢ(DAT) and Kᵢ(NET)/Kᵢ(DAT). A higher ratio signifies greater selectivity for DAT.
Comparative Profile of Representative Dopamine Reuptake Inhibitors
It is exceptionally difficult to design compounds that are highly selective for DAT over the norepinephrine transporter (NET) due to structural similarities between their substrates.[6] Consequently, many so-called "selective" DRIs also exhibit significant affinity for NET. Below is a comparison of several well-characterized compounds.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) | Primary Classification |
| Bupropion | 520 | ~1980 | >10,000 | ~3.8 | >19 | NDRI[7] |
| Methylphenidate | 100-413 | 40-800 | >10,000 | ~0.4 - 2.0 | >24 | NDRI[4][8] |
| Sertraline | 25 | 420 | 0.29 | 16.8 | 0.0116 | SSRI (with DRI activity)[6] |
| RTI-55 | 0.2 (Kᵈ) | - | 0.2 (Kᵈ) | - | ~1.0 | SDRI (Research Tool)[9] |
| AHN 2-005 | 12.3 | 2120 | 1160 | 172.4 | 94.3 | SDRI (Research Tool)[10] |
Note: Kᵢ values can vary between studies depending on the assay conditions (e.g., tissue source, radioligand used). The values presented are representative figures from the literature. Bupropion's primary active metabolite, hydroxybupropion, is a more potent NRI.[7]
Analysis of Comparative Data:
-
Bupropion (Wellbutrin®) is clinically used as an antidepressant and smoking cessation aid.[11] Its classification as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) is supported by its higher affinity for DAT and NET compared to SERT.[7]
-
Methylphenidate (Ritalin®) , widely prescribed for ADHD, also functions as an NDRI, significantly affecting both transporters.[4][11]
-
Sertraline (Zoloft®) is primarily a potent Selective Serotonin Reuptake Inhibitor (SSRI). However, among SSRIs, it displays an unusually high affinity for DAT, leading some to describe it as an SDRI, especially at higher clinical doses.[6] Its high potency at SERT, however, dominates its pharmacological profile.
-
RTI-55 is a potent research compound that binds with very high affinity to both DAT and SERT, making it a non-selective SDRI and a valuable tool for laboratory studies.[9]
-
AHN 2-005 represents a highly selective research compound. Its affinity for DAT is over 90 times greater than for SERT and over 170 times greater than for NET, making it a valuable tool for isolating the specific effects of dopamine reuptake inhibition in preclinical studies.[10]
Experimental Methodologies
The data presented above is generated through rigorous in vitro assays. These protocols are foundational for characterizing any novel compound targeting monoamine transporters.
Radioligand Binding Assay for Determining Kᵢ
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to the target site.
Causality Behind Experimental Choices:
-
Source Material: We use cell lines (e.g., HEK-293) stably expressing the human dopamine transporter (hDAT) to ensure a high density of the target and eliminate confounding interactions from other transporters or receptors present in native tissue.[2]
-
Radioligand: A high-affinity radioligand, such as [³H]WIN 35,428, is chosen to ensure a strong signal-to-noise ratio.
-
Non-Specific Binding: A high concentration of a known, potent inhibitor (e.g., GBR 12909) is used to define non-specific binding, which is the portion of the radioligand that binds to components other than the target transporter. This is a critical control for accurate data interpretation.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing hDAT to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (containing the cell membranes) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order: assay buffer, the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and a fixed concentration of the radioligand (e.g., 0.5 nM [³H]WIN 35,428).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909).
-
Finally, add the prepared cell membranes (e.g., 20-40 µg protein per well).
-
-
Incubation & Termination:
-
Incubate the plate at a set temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to block the transport of dopamine into cells or synaptosomes, providing a measure of its potency as a reuptake inhibitor (IC₅₀).
Causality Behind Experimental Choices:
-
System: While cell lines can be used, using rat striatal synaptosomes (resealed presynaptic nerve terminals) provides a model that more closely resembles the native physiological environment.[12][13]
-
Substrate: Radiolabeled dopamine ([³H]DA) is used as the substrate to be transported. Its accumulation inside the synaptosomes can be easily and sensitively quantified.
-
Controls: The assay is run at two temperatures. Uptake at 37°C represents active, transporter-mediated uptake, while uptake at 4°C represents passive diffusion and non-specific binding. The difference between the two gives the specific uptake.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Dissect striatal tissue from a rat brain in ice-cold sucrose buffer.
-
Homogenize the tissue gently.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).
-
-
Uptake Inhibition Reaction:
-
Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]DA (e.g., 10-20 nM).
-
-
Incubation & Termination:
-
Allow the uptake to proceed for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration, similar to the binding assay, to trap the synaptosomes on a filter mat.
-
Wash immediately with ice-cold buffer.
-
-
Quantification & Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Define 100% uptake as the amount measured in the absence of any inhibitor.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of the specific dopamine uptake) using non-linear regression.
-
Sources
- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo neurochemical profile of dopamine uptake inhibitors and releasers in rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Pre-clinical Contract Research In Vitro Assays [ndineuroscience.com]
Advanced Predictive Architectures for Assessing Psychostimulant Abuse Liability
As the synthetic landscape of novel psychoactive substances (NPS) continues to evolve, isolating the specific abuse liability of novel psychostimulant-like compounds requires moving beyond basic behavioral screens. Regulatory bodies, including the expectations set forth in the, demand robust, multi-tiered evidence[1].
As an Application Scientist overseeing preclinical drug discovery pipelines, my objective in this guide is to delineate a self-validating experimental cascade. We will benchmark novel agents—specifically synthetic cathinones like 3,4-methylenedioxypyrovalerone (MDPV) and mephedrone—against classic benchmarks like cocaine and methamphetamine. By anchoring our choices in molecular mechanics and structured operant behavior, we generate predictive data that translates directly to human abuse risk.
Mechanistic Stratification: The Causality Behind the Assay
Before introducing an animal to an operant chamber, we must define the compound's fundamental interaction with monoamine transporters (DAT, SERT, and NET). Psychostimulants generally fall into two categories:
-
Pure Uptake Inhibitors (Blockers): Compounds like cocaine and MDPV bind to the transporter and prevent monoamine clearance. MDPV, however, is exceptionally potent, demonstrating up to a 50-fold higher affinity for DAT than cocaine[2].
-
Substrate-Type Releasers: Compounds like methamphetamine and mephedrone are transported into the terminal, reversing transporter flux to actively pump monoamines into the synapse.
Why this matters for experimental design: We must structure our drug-substitution and progressive ratio (PR) assays to account for these mechanisms. Pure DAT inhibitors like MDPV show extreme rightward shifts in potency during self-administration, maintaining behavior at microgram doses that would fail to sustain responding with cocaine . Conversely, releasers with strong SERT affinity (entactogens like mephedrone) require longer extended-access models (e.g., 6-hour sessions) to fully unmask their dose-escalation abuse liability .
Quantitative Performance Comparison
The following table synthesizes the predictive pharmacological markers and behavioral breakpoints of classical versus novel stimulants.
| Compound | Primary Mechanism | DAT/SERT Ratio | Typical IVSA Training Dose (mg/kg/inf) | Progressive Ratio (PR) Breakpoint Profile |
| Cocaine | Uptake Inhibitor | Low / Balanced | 0.32 - 0.71 | Moderate; serves as standard baseline. |
| Methamphetamine | Releaser | High | 0.05 - 0.1 | High; rapid escalation in extended access. |
| MDPV | Uptake Inhibitor | Extremely High | 0.032 | Extremely High; ~10x more potent than cocaine. |
| Mephedrone | Mixed Releaser | Balanced | 0.5 - 1.0 | Moderate/High; requires long-access (6h) to escalate. |
Data aggregated from established concurrent access and progressive ratio studies.[3][4]
The Integrated Experimental Workflow
Evaluating abuse liability is not a disparate collection of tests; it is a logical funnel. We use in vitro profiles to set in vivo doses, use fixed-ratio schedules to confirm basic reinforcement, and finally challenge that reinforcement with progressive behavioral economics to determine the true "cost" the subject is willing to pay.
Figure 1: Self-validating cascade for assessing the abuse liability of novel psychostimulants.
Step-by-Step Methodology: Intravenous Self-Administration (IVSA)
To ensure high Trustworthiness and repeatability, the IVSA protocol must be a self-validating system. Any drop in response rates must be definitively attributed to the drug's pharmacology—not mechanical failure or subject fatigue.
Phase 1: Surgical Preparation and Catheter Patency
-
Step 1: Under isoflurane anesthesia, implant a chronic indwelling silastic catheter into the right jugular vein. Route the tubing subcutaneously to a dorsal dermal port.
-
Step 2 (Self-Validation): Administer prophylactic antibiotics (e.g., cefazolin) and flush catheters daily with heparinized saline.
-
Step 3 (Causality Check): Catheter patency must be verified weekly using a short-acting barbiturate (e.g., methohexital, 1.5 mg/kg i.v.). If the animal does not lose muscle tone within 5 seconds, the catheter is leaking. Do not use data from non-patent animals , as this introduces a false-negative extinction artifact into your data.
Phase 2: Acquisition under a Fixed Ratio (FR) Schedule
-
Step 1: Transfer subjects to standard operant chambers equipped with an active and inactive lever.
-
Step 2: Initiate training under an FR-1 schedule (1 press = 1 infusion) for standard 2-hour short-access (ShA) sessions. For compounds like MDPV, use 0.032 mg/kg/infusion [3]. For cocaine, use 0.32 mg/kg/infusion.
-
Step 3: Over 10–14 days, transition the schedule to FR-5.
-
Step 4 (Self-Validation): Stability is achieved when subjects earn ≥ 10 infusions per session with < 20% variation over three consecutive days, and an active/inactive lever discrimination ratio of > 2:1. This controls for non-specific motor stereotypy.
Phase 3: Progressive Ratio (PR) and Breakpoint Determination
To isolate the true reinforcing efficacy—the maximum effort the subject will exert before giving up—we utilize the PR schedule.
-
Step 1: Program the operant software to exponentially increase the number of lever presses required for each subsequent infusion (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
-
Step 2: Run the session until a Breakpoint is reached. The breakpoint is defined operationally as the last completed ratio prior to a 1-hour period with no earned infusions [4].
-
Step 3: Substitute the training dose with ascending and descending doses of the novel compound in a quasi-random order.
-
Why this matters: MDPV routinely produces breakpoints far exceeding cocaine. Subjects will often press a lever over 100 times for a single microgram-level infusion of MDPV, a definitive indicator of its severe real-world abuse profile[5][4].
Conclusion
Assessing the abuse liability of novel psychostimulants cannot rely on solitary data points. As demonstrated with MDPV and mephedrone, high DAT selectivity fundamentally alters the necessary in vivo dose ranges. By rigorously bridging molecular IC50 values with progressive ratio breakpoints via patent, self-validating IVSA procedures, development teams can precisely map the abuse risk of uncharacterized agents long before they reach clinical trials or the street market.
References
-
Notice: Guidance on the Clinical Assessment of Abuse Liability for Drugs with Central Nervous System Activity. Health Canada / FDA. Available at:[Link]
-
Gannon, B. M., et al. (2018). Relative reinforcing effects of cocaine and 3,4-methylenedioxypyrovalerone (MDPV) under a concurrent access self-administration procedure in rats. PubMed Central (PMC). Available at:[Link]
-
Creehan, K. M., et al. (2015). Escalation of intravenous self-administration of methylone and mephedrone under extended access conditions. eScholarship / PubMed Central. Available at:[Link]
-
Doyle, M. R., et al. (2023). Effects of access condition on substance use disorder-like phenotypes in male and female rats self-administering MDPV or cocaine. PubMed Central (PMC). Available at:[Link]
-
Watterson, L. R., et al. (2012). The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats. PubMed Central (PMC). Available at:[Link]
Sources
- 1. Notice: Guidance on the Clinical Assessment of Abuse Liability for Drugs with Central Nervous System Activity - Canada.ca [canada.ca]
- 2. scispace.com [scispace.com]
- 3. Effects of access condition on substance use disorder-like phenotypes in male and female rats self-administering MDPV or cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative reinforcing effects of cocaine and 3,4-methylenedioxypyrovalerone (MDPV) under a concurrent access self-administration procedure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(3-Chlorophenyl)-5,5-dimethylmorpholine proper disposal procedures
As a rigid small-molecule scaffold, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine (CAS: 1017396-25-6) is highly valued in pharmaceutical research, particularly in the development of CNS-active compounds and specific active pharmaceutical ingredients (APIs)[1][2]. However, the same structural elements that make it synthetically useful—a halogenated phenyl ring combined with a basic morpholine core—create a complex risk profile for laboratory disposal.
As an application scientist, managing the lifecycle of such compounds requires moving beyond basic compliance. Proper disposal must be treated as an operational workflow governed by chemical causality, stringent safety protocols, and the U.S. Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3].
Below is an authoritative guide synthesizing the technical mechanisms, operational segregation, and spill response plans required to handle this specific chemical class safely.
I. Physicochemical Profiling: The Causality of Hazard
Effective disposal begins with understanding why a compound is hazardous. 2-(3-Chlorophenyl)-5,5-dimethylmorpholine presents a trifold disposal challenge derived directly from its molecular architecture. We use established toxicological data on structural analogs (morpholine and halogenated amines) to strictly define its hazard parameters[4][5].
Table 1: Structural Causal Mechanisms and Disposal Impacts
| Hazard Classification | Mechanistic Cause (The "Why") | Operational Impact on Disposal |
| Halogenated Organic | The presence of the chlorophenyl group strictly categorizes this as a halogenated waste stream[6]. | Must not be mixed with non-halogenated waste. Incineration requires >2000°F and specific scrubbers to prevent toxic dioxin/furan formation[6][7]. |
| Corrosive / Basic | The secondary amine within the morpholine ring acts as a weak organic base, capable of causing serious eye and skin irritation[4][5]. | Requires chemically resistant High-Density Polyethylene (HDPE) or PTFE-lined waste containers. Standard metals may corrode. |
| Aquatic Toxicity | The stable lipophilic structure resists natural biodegradation in water environments[7]. | Absolute prohibition from drain/sewer disposal. Even dilute aqueous washes must be collected as hazardous waste[5][8]. |
II. Operational Waste Segregation Protocol
The most critical operational step in your laboratory is properly segregating this waste. Mixing halogenated organic waste with non-halogenated streams not only violates EPA protocols (40 CFR 262) but exponentially increases institutional disposal costs, as entire drums must be reclassified and processed under stricter, costlier halogenated incineration standards[6][9][10].
Step-by-Step Segregation Methodology
-
Aqueous vs. Organic Triage: Determine the primary solvent carrying the 2-(3-Chlorophenyl)-5,5-dimethylmorpholine. If the waste contains less than 20% water, route it to the Halogenated Organic Waste stream[11].
-
Container Selection: Select a dedicated HDPE carboy. Ensure the container has a vented cap if gas-producing reactions (e.g., neutralizing basic washes) are anticipated.
-
pH Adjustment (Aqueous Streams): If dealing with an aqueous extraction wash containing the compound, test the pH. Because morpholine derivatives are basic, safely neutralize the solution to a pH of 6–8 using dilute hydrochloric acid before sealing it in the aqueous halogenated waste bin[11][12]. Self-Validation: Always test the pH post-neutralization using indicator strips to confirm stabilization before capping.
-
RCRA Compliant Labeling: Under 40 CFR 262.32(b), the container must be explicitly labeled with "HAZARDOUS WASTE," the accumulation start date, and the specific chemical constituents (e.g., "Contains: Dichloromethane, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine")[9][10].
Logic tree for the proper classification and routing of halogenated morpholine derivative waste.
III. Emergency Spill Response & In-Lab Decontamination
Because 2-(3-Chlorophenyl)-5,5-dimethylmorpholine in organic solvents represents a toxic inhalation and dermal contact risk[4], spills must be addressed using strict isolation protocols. Do not attempt in-lab chemical dehalogenation (e.g., strong base elimination), as it is highly exothermic, requires specialized permitting, and often generates flammable alkene byproducts[6].
Spill Clean-up Workflow
-
Source Isolation: Immediately halt all nearby heat sources or stirring plates. Morpholine vapors are heavier than air and can travel to ignition sources[5].
-
PPE Escalation: Don a properly fitted respirator with organic vapor cartridges (if outside a fume hood), butyl rubber gloves, and a face shield[4].
-
Inert Absorption: Surround and cover the spill with an inert absorbent like dry sand or vermiculite[5]. Causality Check: Never use combustible materials like sawdust, as the amine reactivity can pose a secondary fire hazard[5].
-
Mechanical Collection: Use non-sparking tools to scoop the saturated absorbent into a wide-mouth HDPE solid waste container[5].
-
Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol), wiping from the outside of the spill area inward. All contaminated wipes must be placed in the solid halogenated waste container[6].
Operational workflow for containment and recovery of halogenated morpholine spills.
IV. Final Disposal Pathways (EPA & Commercial Processing)
Once generated and sealed within your satellite accumulation area, the final disposition of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine is handled by commercial Environmental Health & Safety (EHS) contractors.
Why Incineration over Chemical Treatment? The primary EPA-approved route for disposing of halogenated organic waste is high-temperature commercial incineration[6][13]. To successfully destroy the compound without releasing harmful byproducts, commercial kilns operate at temperatures exceeding 2000°F (1093°C)[7]. At these temperatures, the morpholine ring undergoes total thermal oxidation, breaking down into carbon dioxide and water. Crucially, the facility's exhaust system must be equipped with specialized caustic scrubbers to capture and neutralize the hydrogen chloride (HCl) gas released by the chlorophenyl group, safely removing it before it reaches the atmosphere[6][13].
By rigorously adhering to this guide, you guarantee the safety of your personnel, protect the aquatic environment, and optimize your laboratory’s operational budget through compliant chemical segregation.
V. References
-
U.S. Environmental Protection Agency (EPA). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from:[Link][3][13]
-
Nipissing University. Hazardous Materials Disposal Guide. Retrieved from:[Link][11]
-
Lion Technology. Hazardous Waste Labels: Industry Standards vs. Regulations. Retrieved from:[Link][9]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. Retrieved from:[Link][5]
-
U.S. Department of Agriculture (USDA) / AMS. Morpholine - Processing. Retrieved from:[Link][7]
Sources
- 1. americanelements.com [americanelements.com]
- 2. CAS: 1017396-25-6 | CymitQuimica [cymitquimica.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. chemos.de [chemos.de]
- 9. Hazardous Waste Labels: Industry Standards vs. Regulations | Lion Technology [lion.com]
- 10. dla.mil [dla.mil]
- 11. nipissingu.ca [nipissingu.ca]
- 12. in.ewu.edu [in.ewu.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Chlorophenyl)-5,5-dimethylmorpholine
A Preamble on Precaution: Comprehensive safety data for 2-(3-Chlorophenyl)-5,5-dimethylmorpholine is not widely published. Therefore, this guide employs a scientifically rigorous and conservative approach, deriving its recommendations from the known hazard profiles of its core structural components: the morpholine ring and the chlorophenyl group.[1][2] Morpholine and its derivatives can be corrosive, toxic, and irritating, while chlorinated aromatic compounds carry their own distinct toxicological profiles.[3][4] This document provides the essential, immediate safety and logistical information necessary for handling this compound, ensuring that operational protocols are built on a foundation of chemical causality and uncompromising safety.
Hazard Assessment: Understanding the "Why" Behind the "How"
The requirement for specific personal protective equipment (PPE) is dictated by the anticipated hazards of a compound. Based on analogous structures, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine should be handled as a substance that is harmful by inhalation, in contact with skin, and if swallowed.[5] The primary risks are acute toxicity and irritation to the skin, eyes, and respiratory system.[6][7][8]
Anticipated Hazard Profile Summary
| Hazard Classification | GHS Hazard Statement | Rationale and Potential Effects |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may lead to systemic toxic effects.[5][9] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic toxicity.[5][9] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhalation of dust or aerosols can lead to respiratory irritation and systemic toxicity.[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact is likely to cause irritation, redness, and inflammation.[6][7][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eyes can result in significant irritation or damage.[6][7][8][10] |
Core Protective Measures: A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and personal protective equipment. The following provides a step-by-step guide to establishing a safe handling environment.
Primary Engineering Control: The Chemical Fume Hood
All handling of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][11][12] This is the most critical engineering control, as it minimizes the concentration of airborne contaminants in the operator's breathing zone.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for proper engineering controls but is essential for protecting against accidental splashes, spills, and unforeseen exposures. The specific PPE required is detailed below.
PPE Specification and Operational Scenarios
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles (ANSI Z.87.1 / EN 166 compliant).[1][11] | Mandatory for all handling. Protects against splashes and aerosols. For tasks with a higher splash risk (e.g., transfers of larger volumes), a full-face shield must be worn over the safety goggles.[1][2] |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile, Neoprene).[2] | Mandatory for all handling. Inspect gloves for tears or punctures before each use.[2][11] Employ the "double-gloving" technique for added protection during prolonged handling. Remove and replace gloves immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[11] |
| Body Protection | A buttoned, long-sleeved, chemically resistant lab coat.[1][2] | Mandatory for all handling. Ensures skin on the arms and torso is protected from incidental contact. For large-scale operations, a chemical-resistant apron or impervious suit may be necessary.[1] |
| Footwear | Closed-toe shoes made of a non-porous material.[11] | Mandatory for all laboratory work. Protects feet from spills. |
| Respiratory Protection | Not required for routine handling inside a certified fume hood. | For spill cleanup outside of a fume hood or in cases of ventilation failure, a full-face respirator with organic vapor cartridges is required.[2][13] For major emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][4] |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and ensures that safety is integrated into every step of the experimental process.
Step 1: Preparation and Pre-Handling Checks
-
Designate the Area: Cordon off and label a specific area within the fume hood for the procedure.[1]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood to minimize reaching in and out.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before approaching the designated work area.
Step 2: Aliquoting and Handling
-
Transfer with Care: Handle the solid compound carefully to avoid generating dust.[13] If transferring a solution, use a pipette or syringe to prevent splashing.
-
Maintain Containment: Keep all containers with the compound sealed when not in immediate use.[12][13]
-
Work Deliberately: Avoid sudden movements that could cause spills or generate aerosols.
Step 3: Post-Handling Decontamination and Doffing
-
Clean the Work Area: Decontaminate the designated area within the fume hood.
-
Seal Waste: Securely close the primary container of the compound and place all contaminated disposable items (e.g., pipette tips, wipes, gloves) into a designated, labeled hazardous waste bag or container inside the fume hood.[1][2]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and eye protection.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[5][11][14]
Caption: Workflow for handling 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
Emergency Planning: Spill, Exposure, and Disposal
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with a compatible absorbent material (e.g., vermiculite, sand).[5] Collect the material into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate personnel from the immediate area. Alert your institution's Environmental Health & Safety (EHS) department. Restrict access to the area. Cleanup should only be performed by trained personnel wearing appropriate respiratory protection.[13]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing.[9][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[5] Seek immediate medical attention.
Waste Disposal: All waste contaminated with 2-(3-Chlorophenyl)-5,5-dimethylmorpholine, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][2] Disposal must be arranged through your institution's EHS department in strict accordance with all local, state, and federal regulations.[5][11][12] Do not discharge this chemical into drains or the environment.[5][13]
References
- Key Organics. (2017). Safety Data Sheet for N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea.
- BenchChem. (2025). Personal protective equipment for handling 4-(o-Methoxythiobenzoyl)morpholine.
- Merck. Safety Data Sheet.
- TargetMol. (2026). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet for Thiomorpholine.
- BenchChem. (2025). Personal protective equipment for handling Morpholine oleate.
- The Interagency Board. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products.
- ThermoFisher Scientific. (2025). Safety Data Sheet for 2-(4-Chlorophenyl)-2-methylmorpholine.
- TCI Europe N.V. (2018). Safety Data Sheet for (S)-3-Methylmorpholine Hydrochloride.
- Fisher Scientific. (2025). Safety Data Sheet for 2-(4-Chlorophenyl)-2-methylmorpholine.
- BASF. (2026). Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Morpholine.
- ThermoFisher Scientific. (2025). Safety Data Sheet for 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Merck Millipore. Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Documents [merckmillipore.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. targetmol.com [targetmol.com]
- 14. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
